Tenovin 6 Hydrochloride
Description
Historical Context and Discovery of Sirtuin Modulators
The journey to understanding Tenovin 6 Hydrochloride begins with the broader exploration of sirtuins. Sirtuins are a family of NAD+-dependent protein deacetylases that are crucial in regulating cellular processes like aging, DNA repair, and metabolism. d-nb.info The discovery of small molecules that can modulate the activity of these enzymes, known as sirtuin modulators, opened up new avenues for research. d-nb.info
Tenovin 1 was first identified through a cell-based screen designed to find small molecules that could activate the tumor suppressor protein p53. nih.gov Further research led to the development of Tenovin 6, a more water-soluble analog of Tenovin 1. nih.govrsc.org This enhanced solubility made it a more practical tool for a wider range of biological experiments. nih.gov Through various studies, including yeast genetic screens and biochemical assays, it was determined that tenovins exert their effects by inhibiting the protein-deacetylating activities of two key sirtuins: SIRT1 and SIRT2. nih.gov
Rationale for Investigating this compound as a Research Tool and Potential Therapeutic Agent
The rationale for the in-depth investigation of this compound stems from its ability to inhibit SIRT1 and SIRT2. nih.gov SIRT1 is known to deacetylate and inactivate the tumor suppressor p53, a protein crucial for preventing cancer formation. nih.gov By inhibiting SIRT1, Tenovin 6 can lead to the activation of p53, making it a compound of interest for cancer research. nih.govaacrjournals.org
SIRT2 is involved in the deacetylation of various substrates, including α-tubulin, a component of the cellular cytoskeleton. aacrjournals.org Inhibition of SIRT2 has been linked to potential therapeutic applications in neurodegenerative diseases. nih.gov The dual inhibitory action of Tenovin 6 on both SIRT1 and SIRT2 makes it a valuable tool for dissecting the complex roles of these sirtuins in both health and disease. nih.gov Its ability to be used in in vivo studies further enhances its utility as a research tool. nih.govnih.gov
Overview of the Evolving Research Landscape for this compound
The research landscape for this compound has expanded significantly since its initial discovery. Initially focused on its role as a p53 activator and sirtuin inhibitor in cancer, studies have now branched out to explore its effects on other cellular processes and disease models. nih.govnih.govplos.org
Recent research has revealed that Tenovin 6 can also impact autophagy, the cellular process of degrading and recycling cellular components. nih.govplos.orgmedchemexpress.com Some studies suggest that the cytotoxic effects of Tenovin 6 in certain cancer cells may be due to the dysregulation of autophagy rather than apoptosis (programmed cell death). glpbio.com This has led to the understanding that the biological effects of Tenovin 6 can be independent of its sirtuin-inhibiting activity in some contexts. nih.gov
Furthermore, the development of analogs of Tenovin 6 with increased selectivity for SIRT2 has allowed for more specific investigations into the individual roles of SIRT1 and SIRT2. aacrjournals.orgnih.gov For instance, the creation of Tenovin-D3, a selective SIRT2 inhibitor, has helped to differentiate the cellular phenotypes associated with the inhibition of SIRT2 versus the dual inhibition of SIRT1 and SIRT2. aacrjournals.org This ongoing research continues to refine our understanding of the multifaceted actions of Tenovin 6 and its potential applications.
| Property | Value | Source |
| IUPAC Name | N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide, monohydrochloride | bioscience.co.uk |
| Molecular Formula | C25H34N4O2S • HCl | bioscience.co.uk |
| Molecular Weight | 491.1 g/mol | bioscience.co.uk |
| CAS Number | 1011301-29-3 | bioscience.co.uk |
| Target | IC50 | Source |
| SIRT1 | 21 µM | nih.govbpsbioscience.commedchemexpress.comselleckchem.com |
| SIRT2 | 10 µM | nih.govbpsbioscience.commedchemexpress.comselleckchem.com |
| SIRT3 | 67 µM | nih.govbpsbioscience.commedchemexpress.comselleckchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCTIDXQDCEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-29-3 | |
| Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanisms of Action and Molecular Interactions of Tenovin 6 Hydrochloride
Sirtuin Modulation by Tenovin 6 Hydrochloride
Tenovin 6 is recognized as an inhibitor of the sirtuin family of NAD+-dependent deacetylases. nih.govnih.gov Sirtuins are crucial regulators of various cellular processes, including gene expression, metabolism, and cell survival. nih.govthno.org
Tenovin 6 exhibits inhibitory activity against multiple sirtuin isoforms, with varying potencies. It has been shown to inhibit the deacetylase activities of purified human SIRT1, SIRT2, and SIRT3. selleckchem.commedchemexpress.commedchemexpress.com In vitro studies have determined the half-maximal inhibitory concentrations (IC50) of Tenovin 6 to be approximately 21 μM for SIRT1, 10 μM for SIRT2, and 67 μM for SIRT3. selleckchem.commedchemexpress.comnih.gov This indicates a degree of selectivity, with Tenovin 6 being a more potent inhibitor of SIRT2 compared to SIRT1 and SIRT3. nih.govfrontiersin.org Some research suggests that while it is an unselective sirtuin inhibitor, it has increased selectivity for SIRT2 over SIRT1. nih.gov
Table 1: Inhibitory Activity of this compound on Sirtuin Isoforms
| Sirtuin Isoform | IC50 (μM) |
|---|---|
| SIRT1 | 21 selleckchem.commedchemexpress.comnih.gov |
| SIRT2 | 10 selleckchem.commedchemexpress.comnih.gov |
| SIRT3 | 67 selleckchem.commedchemexpress.comnih.gov |
Kinetic studies have suggested that the inhibition of sirtuins by tenovins follows a noncompetitive mechanism with respect to both the acyl lysine (B10760008) substrate and the NAD+ co-substrate. thno.org This mode of inhibition is similar to that of nicotinamide, a known sirtuin inhibitor. thno.org
The inhibitory effects of Tenovin 6 on sirtuin activity have been investigated using various research methodologies. In vitro deacetylase assays using purified human sirtuins and fluorescently labeled peptide substrates are commonly employed to determine IC50 values. nih.govaacrjournals.org Additionally, ¹H-NMR-based methods have been developed to monitor the deacetylation of histone H4 peptides by SIRT2 and to validate the inhibitory activity of tenovin compounds. nih.gov Thermal shift analysis has also been used to determine the binding affinity of tenovins to SIRT2. nih.gov
By inhibiting sirtuins, Tenovin 6 affects the acetylation status of their downstream targets, including the tumor suppressor protein p53 and α-tubulin.
p53: SIRT1 is a known deacetylase of p53, and its inhibition by Tenovin 6 leads to an increase in acetylated p53 levels. aacrjournals.orgfrontiersin.org The acetylation of p53 is associated with its increased stability and transcriptional activity. nih.govfrontiersin.org Tenovin 6 was initially identified as a p53 activator due to its ability to increase p53 levels and the transcription of its target genes. aacrjournals.org
α-tubulin: SIRT2 is the primary deacetylase for α-tubulin. aacrjournals.org Inhibition of SIRT2 by Tenovin 6 results in the accumulation of acetylated α-tubulin. frontiersin.orgaacrjournals.org This has been observed in various cell lines and is considered a marker of SIRT2 inhibition. plos.org The increased acetylation of α-tubulin can impact microtubule dynamics and cellular processes such as cell migration. aacrjournals.org
Enzymatic Inhibition Kinetics and Research Methodologies.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
In addition to its effects on sirtuins, Tenovin 6 has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. selleckchem.commedchemexpress.comnih.gov
A co-crystal structure of Tenovin 6 bound to DHODH has been obtained, providing insight into the molecular interactions. nih.gov The structure reveals that tenovins bind within the same pocket as other known DHODH inhibitors like brequinar. nih.gov Modeling studies based on this crystal structure suggest that the interaction is energetically favorable and involves specific hydrogen bonds between the tenovin molecule and residues in the DHODH binding pocket, such as Gln-46. nih.gov
Biochemical Validation of DHODH Inhibition.
p53 Pathway Activation Research
Tenovin 6 was first discovered through a cell-based screen designed to identify small molecules that activate the tumor suppressor protein p53. nih.gov The p53 pathway plays a crucial role in regulating the cell cycle and inducing apoptosis, making it a key target in cancer research. frontiersin.orgaacrjournals.org Tenovin 6's ability to activate this pathway is central to its initial characterization and subsequent investigation. nih.govresearchgate.net
The primary mechanism by which Tenovin 6 activates p53 involves the inhibition of sirtuins, specifically SIRT1 and SIRT2. frontiersin.orgnih.govbpsbioscience.com Sirtuins are a class of NAD+-dependent deacetylases that regulate the activity of various proteins, including p53. mdpi.com SIRT1, in particular, deacetylates p53 at lysine 382, a modification that promotes p53's degradation by the proteasome. aacrjournals.orgplos.org
By inhibiting SIRT1, Tenovin 6 prevents the deacetylation of p53, leading to its hyperacetylation and subsequent stabilization. researchgate.nettandfonline.com This increased stability allows p53 to accumulate within the cell. Research has shown that Tenovin 6 rapidly increases the levels of acetylated p53 (K382-Ac p53) in cells. medchemexpress.comabmole.com This stabilization is crucial for p53 to function as a transcription factor. researchgate.nettandfonline.com Furthermore, studies have demonstrated that the overexpression of SIRT1 can diminish the effects of Tenovin 6 on p53 levels, further supporting the role of SIRT1 inhibition in p53 activation. nih.gov
| Cell Line | Tenovin 6 Concentration | Time | Effect on p53 Acetylation | Reference |
| MCF-7 | Not specified | Rapid | Increased endogenous K382-Ac p53 | medchemexpress.comabmole.com |
| REH and NALM-6 | Increasing concentrations | 24 and 36 hours | Increased acetylated p53 | researchgate.net |
| REH and NALM-6 | 1 µM | Indicated times | Increased acetylated p53 | researchgate.net |
| OCI-Ly1, HBL1, OCI-Ly10 | Not specified | Not specified | Increased p53 acetylation | oncotarget.com |
| DHL-10, U2932, RIVA | Not specified | Not specified | No increased p53 acetylation | oncotarget.com |
| ARN8 melanoma | Not specified | Not specified | Increased p53 acetylation | frontiersin.org |
Once stabilized and activated, p53 can bind to the promoter regions of its target genes, initiating their transcription. Tenovin 6-induced p53 activation leads to the upregulation of downstream targets such as p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest. Studies have confirmed that treatment with Tenovin 6 increases the mRNA and protein levels of p21.
However, the transcriptional response to Tenovin 6 can be cell-type dependent. mdpi.com For instance, in some gastric cancer cell lines with wild-type TP53, Tenovin 6 treatment leads to increased expression of p53 and p21. plos.org The activation of p53-dependent transcription is a key outcome of Tenovin 6's mechanism of action, contributing to its effects on cell proliferation and survival. frontiersin.orgki.se
While the activation of p53 is a significant aspect of Tenovin 6's activity, a growing body of evidence indicates that it also exerts effects on cellular processes independently of p53. medchemexpress.comnih.gov This is particularly evident in cancer cells with mutant or null p53 status, where Tenovin 6 can still induce cell death. frontiersin.orgplos.org
One notable p53-independent effect is the induction of apoptosis through the upregulation of Death Receptor 5 (DR5). plos.org In gastric cancer cells, including those with null TP53, silencing of DR5 was found to significantly reduce Tenovin 6-induced apoptosis. plos.org This suggests that the activation of the death receptor signaling pathway is a crucial mechanism of Tenovin 6's antitumor activity, irrespective of p53 status. plos.org Furthermore, Tenovin 6 has been observed to induce apoptosis through the extrinsic cell-death pathway in diffuse large B-cell lymphoma (DLBCL) cells. medchemexpress.comabmole.comnih.gov
Additionally, some studies have shown that Tenovin 6 can induce an increase in the expression of the cell-cycle inhibitor p21 in a p53-independent manner, an effect linked to its inhibition of SIRT2. aacrjournals.org
p53-Dependent Transcriptional Regulation Studies.
Autophagy Pathway Modulation
Beyond its influence on the p53 pathway, Tenovin 6 has been identified as a potent modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. oncotarget.comnih.govnih.govresearchgate.net
Tenovin 6 has been shown to inhibit the classical autophagy pathway. medchemexpress.comoncotarget.comnih.govresearchgate.net A key indicator of autophagy is the conversion of microtubule-associated protein 1 light chain 3B (LC3B)-I to its lipidated form, LC3B-II, which is incorporated into autophagosome membranes. nih.gov Tenovin 6 treatment consistently leads to an increase in LC3B-II levels across various cell types. nih.govnih.govresearchgate.net However, this accumulation is not due to the induction of autophagy but rather the inhibition of a later stage in the process. researchgate.net This inhibitory effect on the autophagy pathway has been observed to be independent of SIRT1/2/3 and p53. medchemexpress.comnih.gov
Studies in DLBCL cells have shown that Tenovin 6-mediated increases in LC3B-II occur through the inhibition of the classical autophagy pathway. nih.gov This inhibition of autophagy itself can impair cell proliferation and survival in these cancer cells. nih.gov
The inhibition of autophagy by Tenovin 6 is attributed to its impairment of lysosomal function, which is critical for the final steps of the autophagic process. oncotarget.comnih.govresearchgate.netsci-hub.se Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. researchgate.net
Tenovin 6 disrupts this flux by affecting the acidification of autolysosomes and impairing the hydrolytic activity of lysosomes. medchemexpress.comabmole.comnih.gov It has been demonstrated that Tenovin 6 does not prevent the fusion of autophagosomes with lysosomes but rather hinders the degradation of the cargo within the autolysosomes. medchemexpress.comabmole.comnih.gov This blockage of autophagic flux is thought to be dependent on the aliphatic tertiary amine side chain of the Tenovin molecule. nih.govplos.orgresearchgate.net This leads to the accumulation of autophagic vesicles and the protein SQSTM1/p62, another marker of autophagy inhibition. medchemexpress.comabmole.comresearchgate.net
| Cell Type | Effect of Tenovin 6 on Autophagy | Mechanism | Reference |
| Diffuse large B-cell lymphoma (DLBCL) cells | Inhibits proliferation and survival by blocking autophagy. oncotarget.comnih.gov | Inhibition of the classical autophagy pathway, independent of SIRT1/2/3 and p53. medchemexpress.comnih.gov Impairs lysosomal function. oncotarget.com | medchemexpress.comoncotarget.comnih.gov |
| Diverse cell types | Increases LC3-II levels. nih.gov | Inhibition of the classical autophagy pathway by impairing lysosomal function. nih.gov | nih.gov |
| Melanoma cells | Blocks autophagic flux. nih.govresearchgate.net | Dependent on the aliphatic tertiary amine side chain. nih.govresearchgate.net | nih.govresearchgate.net |
| Chronic lymphocytic leukemia cells | Dysregulation of autophagy. frontiersin.org | Inhibition of autophagic flux. mdpi.com | frontiersin.orgmdpi.com |
Independence from Sirtuin and p53 Modulation in Autophagy Effects
While Tenovin 6 is recognized as an activator of the tumor suppressor protein p53 and an inhibitor of sirtuin deacetylases (SIRT1, SIRT2, and SIRT3), extensive research indicates that its effects on autophagy are not dependent on these activities. nih.govnih.gov Studies have demonstrated that Tenovin 6 induces an increase in microtubule-associated protein 1 light chain 3B (LC3B-II), a key marker of autophagy, in a manner that is independent of both sirtuin and p53 status. nih.govoncotarget.com This phenomenon has been observed across diverse cell types, including in various cancer cell lines. nih.govabmole.com
In diffuse large B-cell lymphoma (DLBCL) cells, for instance, Tenovin 6 potently increases LC3B-II levels through the inhibition of the classical autophagy pathway. nih.govoncotarget.com This effect occurs irrespective of p53 activation. nih.gov Further mechanistic studies in these cells revealed that the increase in LC3B-II begins as early as 30 minutes after treatment with Tenovin 6, whereas p53 acetylation, a marker of its activation, is not observed until 24 hours later. nih.gov Moreover, the specific knockdown of SIRT1, SIRT2, or SIRT3 in DLBCL cells did not impact cell proliferation or survival, unlike the potent effects seen with Tenovin 6, suggesting the compound's primary mechanism in this context is sirtuin-independent. nih.govoncotarget.com
This p53-independent autophagic effect is not limited to lymphoma. In gastric cancer cell lines, the sensitivity to Tenovin 6 and the subsequent initiation of autophagy did not correlate with the TP53 gene status. mdpi.com Research in chronic lymphocytic leukemia and soft tissue sarcoma cells has also confirmed the p53-independent effects of Tenovin 6. nih.gov It has been shown that inhibiting SIRT1/2 by genetic knockdown or knockout does not replicate the accumulation of LC3B caused by Tenovin 6. abmole.commedchemexpress.cn These findings collectively indicate that Tenovin 6 functions as a potent autophagy inhibitor by impairing autophagic flux, a mechanism that is distinct from its role as a modulator of sirtuins and p53. nih.govnih.gov
Exploration of Other Investigational Targets
Beyond its established roles, research has begun to explore other potential molecular targets of this compound, revealing interactions with cellular signaling pathways unrelated to sirtuins or p53.
Investigations have identified this compound as a peptide inhibitor that interacts with the human calcitonin receptor. biosynth.com Specifically, it is reported to bind to the extracellular domain of the alpha-subunit of this receptor. biosynth.com This binding action inhibits the interaction between the calcitonin receptor and its natural ligand. biosynth.com The calcitonin receptor is a G-protein-coupled receptor involved in various physiological processes, and this interaction points to a novel mechanism of action for Tenovin 6.
Consistent with its interaction with the calcitonin receptor, a G-protein-coupled receptor often linked to adenylyl cyclase activity, this compound has been shown to inhibit the production of cyclic AMP (cAMP). biosynth.com The reduction of this key second messenger suggests that Tenovin 6 can modulate downstream signaling pathways that are dependent on cAMP levels. biosynth.com
Further studies have revealed that this compound can activate intracellular calcium ion channels. biosynth.com This activation leads to an observable increase in the concentration of intracellular calcium. biosynth.com The modulation of calcium signaling is a critical cellular event that controls a vast array of functions, and the ability of Tenovin 6 to influence this pathway represents another area of its diverse pharmacological profile. biosynth.comnih.govescholarship.org
Table 2: Summary of Investigational Targets of this compound
| Target/Process | Observed Effect | Implied Mechanism | Citation(s) |
|---|---|---|---|
| Calcitonin Receptor | Binds to the extracellular domain of the alpha-subunit. | Acts as a peptide inhibitor, blocking ligand interaction. | biosynth.com |
| cAMP Production | Inhibition of production. | Likely downstream from G-protein-coupled receptor interaction. | biosynth.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 5-fluorouracil (B62378) |
| Betulinic acid |
| Cyclophosphamide |
| Doxorubicin Hydrochloride |
| Gemcitabine hydrochloride |
| Imatinib (B729) |
| Oncovin |
| Palbociclib |
| Prednisone |
| Rapamycin |
| Resiniferatoxin |
| Rituximab |
| Tenovin-1 |
| Tenovin 6 |
| This compound |
| Torin 1 |
Cellular and Subcellular Effects of Tenovin 6 Hydrochloride in Research Models
Impact on Cell Proliferation and Cell Cycle Progression
Tenovin 6 Hydrochloride consistently demonstrates an ability to impede the growth of malignant cells by interfering with cell division and the cell cycle.
Research has shown that this compound exerts potent, dose- and time-dependent anti-proliferative effects across a wide spectrum of cancer cell lines. In studies involving diffuse large B-cell lymphoma (DLBCL), the compound significantly inhibited the proliferation of all six cell lines tested. nih.govnih.gov Similarly, a dose-dependent growth inhibition was observed in multiple gastric cancer cell lines, including those with wild-type, mutated, or null TP53 status. plos.orgplos.org The half-maximal inhibitory concentration (IC50) values in these gastric cancer cells were found to range from 2.34 to 4.28 µM. plos.org
The anti-proliferative activity extends to hematopoietic malignancies, where this compound was found to potently inhibit the growth of pre-B acute lymphoblastic leukemia (ALL) cell lines (REH and NALM-6) and primary ALL cells from patients. nih.gov Furthermore, its efficacy has been documented in uveal melanoma (UM) cells and other cancer types, highlighting its broad-spectrum anti-proliferative potential in preclinical research settings. medchemexpress.comabmole.com
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line Category | Specific Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-Ly1, DHL-10, U2932, RIVA, HBL1, OCI-Ly10 | Potent dose- and time-dependent inhibition of proliferation. | nih.govmedchemexpress.com |
| Gastric Cancer | MKN-45, NUGC-4, NUGC-3, KatoIII, AGS, HGC-27, SNU-1, N87 | Dose-dependent growth inhibition regardless of TP53 status. | plos.orgplos.orgmdpi.com |
| Acute Lymphoblastic Leukemia (ALL) | REH, NALM-6, Primary ALL cells | Potent inhibition of cell growth. | nih.gov |
| Uveal Melanoma (UM) | 92.1, Mel 270, Omm 1, Omm 2.3 | Suppression of cell growth. | medchemexpress.comabmole.com |
| Primary Human Fibroblasts | HF043 | Cessation of proliferation. | nih.gov |
The anti-proliferative effects of this compound are closely linked to its ability to induce cell cycle arrest. However, the specific phase of arrest appears to be dependent on the cell type and experimental conditions. semanticscholar.org In a study on DLBCL cell lines, treatment with this compound led to a significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S phase population. nih.gov A distinct G1 phase arrest was also observed in primary human fibroblasts, which was associated with a marked increase in the cyclin-dependent kinase inhibitor p21. nih.gov
In contrast, research on gastric cancer cells has revealed more heterogeneous responses. semanticscholar.org In some gastric cancer cell lines (AGS, AGS-EBV, HGC-27), treatment resulted in an accumulation of cells in the S phase. semanticscholar.org Yet, in other gastric cancer lines such as SNU-719 and SNU-1, the compound induced a G1 phase arrest. semanticscholar.orgresearchgate.net This suggests that the genetic background of the cancer cells may dictate the specific cell cycle response to this compound treatment. mdpi.comsemanticscholar.org
Table 2: Cell Cycle Arrest Mechanisms Induced by this compound
| Cell Line | Phase of Arrest | Associated Findings | Reference |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) cells | G1 Phase | Significant increase in G1 population, decrease in S phase. | nih.gov |
| Primary Human Fibroblasts (HF043) | G1 Phase | Vast majority (91%) of cells arrested in G1; elevated p21 levels. | nih.gov |
| Gastric Cancer (SNU-719, SNU-1) | G1 Phase | Dose-dependent increase in G1 phase cells. | semanticscholar.org |
| Gastric Cancer (AGS, AGS-EBV, HGC-27) | S Phase | Increased number of cells in S phase. | semanticscholar.org |
Anti-proliferative Effects in Various Cell Lines.
Induction of Cellular Apoptosis
A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in malignant cells. glpbio.comresearchgate.net This effect has been consistently observed in a dose- and time-dependent manner across various cancer models, including DLBCL, ALL, and gastric cancer cell lines. nih.govnih.govsemanticscholar.org The apoptotic process is often confirmed by detecting markers such as the cleavage of poly (ADP-ribose) polymerase (PARP). plos.orgplos.org
Evidence strongly indicates that this compound can trigger apoptosis via the extrinsic, or death receptor-mediated, pathway. nih.govxunlan.net This pathway is initiated by the activation of cell surface receptors, leading to a caspase signaling cascade. nih.gov Research in DLBCL cells showed that treatment with the compound led to the cleavage and activation of caspase-8, the primary initiator caspase of the extrinsic pathway, which in turn activates executioner caspases like caspase-3. nih.gov
Further supporting this mechanism, studies in gastric cancer cells demonstrated that this compound strongly upregulates the expression of Death Receptor 5 (DR5). plos.orgplos.org The pivotal role of this receptor was highlighted in experiments where silencing the DR5 gene in cancer cells significantly weakened the apoptosis-inducing effects of this compound. plos.orgplos.org
This compound also influences the expression of key proteins that regulate apoptosis. In research on acute lymphoblastic leukemia, treatment with the compound led to a diminished expression of two critical anti-apoptotic proteins: Myeloid cell leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). nih.gov Mcl-1 is a member of the Bcl-2 family that prevents apoptosis, while XIAP directly binds to and inhibits caspases. By reducing the levels of these proteins, this compound effectively lowers the threshold for cells to undergo apoptosis.
Activation of Extrinsic Cell Death Pathways.
Effects on Cellular Metabolism and Bioenergetics (research aspects)
Beyond its direct effects on the cell cycle and apoptosis, this compound also impacts cellular metabolism and bioenergetics. A significant finding is its ability to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. medchemexpress.commedchemexpress.com This pathway is essential for producing the building blocks of DNA and RNA, and its inhibition can disrupt cellular growth and proliferation. The depletion of ribonucleotides resulting from such inhibition can contribute to a G1 cell cycle arrest. researchgate.net Furthermore, studies on primary cells treated with this compound have noted an increase in mitochondrial and lysosomal load, suggesting broader effects on cellular organelles and metabolic state. nih.gov
Pyrimidine Synthesis Pathway Alterations
Tenovin 6 has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. medchemexpress.comselleckchem.comnih.gov DHODH is the fourth enzyme in this metabolic route and is located on the inner mitochondrial membrane; it catalyzes the oxidation of dihydroorotate to orotate, a necessary step for the production of uridine (B1682114) monophosphate (UMP). medchemexpress.comnih.gov
Inhibition of DHODH is a significant mechanism contributing to the cellular effects of Tenovin 6. nih.gov Structure-activity relationship studies have shown that specific tenovin analogs can inhibit this pathway. nih.gov Research has demonstrated that in addition to DHODH inhibition, Tenovin 6 can also block the transport of uridine into cells, further disrupting pyrimidine availability. nih.gov This dual action on both the de novo synthesis and salvage pathways for pyrimidines highlights a key aspect of its mechanism of action. nih.gov
| Pathway Component | Effect of Tenovin 6 | Research Finding |
| Enzyme | Dihydroorotate Dehydrogenase (DHODH) | Inhibition medchemexpress.comselleckchem.comnih.gov |
| Pathway | De novo Pyrimidine Synthesis | Blockage nih.gov |
| Transport | Exogenous Uridine Uptake | Inhibition nih.gov |
Mitochondrial Dynamics and Function Studies
The effects of Tenovin 6 extend to mitochondria, central organelles for metabolism and cell survival. One of its primary targets, the enzyme dihydroorotate dehydrogenase (DHODH), is localized to the inner mitochondrial membrane, directly linking the compound's activity to this organelle. nih.gov Furthermore, sirtuins, which are also inhibited by Tenovin 6, play roles in regulating mitochondrial function. uc.pt For instance, SIRT1 is known to modulate mitochondrial metabolism. nih.gov
Research investigating the crosstalk between the cytoskeleton and organelles has explored the role of SIRT1/2 in microtubule acetylation, a post-translational modification that can influence the distribution of mitochondria. biologists.com While the major tubulin deacetylase HDAC6 was found to be central to this process, one study noted that inhibition of SIRT1/2 by Tenovin 6 had only marginal effects on acetylated tubulin levels in the specific cell system used. biologists.com However, the inhibition of the mitochondrial enzyme DHODH remains a direct link between Tenovin 6 and mitochondrial function. nih.gov
Regulation of Gene Expression Profiles
This compound influences cellular behavior by significantly altering the expression of key regulatory genes involved in cell cycle control and apoptosis.
p21 (CDKN1A) Upregulation Research
The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a critical regulator of cell cycle progression and a known target of the p53 tumor suppressor protein. Research has consistently shown that Tenovin 6 can induce the expression of p21. In studies on gastric cancer cells, treatment with Tenovin 6 led to an increased expression of p21Waf/Cip1. plos.org Similarly, in non-small cell lung cancer cells, a combination of metformin (B114582) and Tenovin 6 resulted in higher p21 protein levels. nih.gov
Interestingly, the upregulation of p21 is not strictly dependent on functional p53. Research on a Tenovin analog, Tenovin-D3, which preferentially inhibits the sirtuin SirT2, demonstrated an increase in p21 expression in a p53-independent manner. nih.govmedchemexpress.com This suggests that the inhibition of sirtuins by tenovin compounds can engage cellular pathways that lead to p21 induction, thereby affecting cell-cycle progression, independently of p53 status. nih.gov
Death Receptor 5 (DR5) Up-regulation
A pivotal mechanism for Tenovin 6-induced apoptosis is the up-regulation of Death Receptor 5 (DR5). plos.orgnih.gov Multiple studies have demonstrated that treatment with Tenovin 6 leads to the accumulation of DR5 protein in various cancer cell lines, including colon and gastric cancers. nih.govresearchgate.netplos.org This effect is notably independent of the p53 mutational status of the cells, occurring in cell lines with wild-type, mutant, or null TP53 genes. nih.govplos.orgnih.gov
The functional importance of this up-regulation has been confirmed through gene silencing experiments. In a TP53-null gastric cancer cell line, silencing the expression of DR5 with siRNA markedly weakened the apoptotic effects of Tenovin 6. plos.orgnih.gov This indicates that the activation of the DR5-mediated death signaling pathway is a key component of the antitumor activity of Tenovin 6. nih.govplos.org
| Cell Line Type | Key Molecular Effect | Consequence | Reference |
| Gastric Cancer | DR5 Up-regulation | Induction of Apoptosis | plos.orgplos.orgnih.gov |
| Colon Cancer | DR5 Accumulation | Induction of Apoptosis | nih.govresearchgate.net |
| TP53-null Gastric Cancer | DR5 Silencing | Attenuation of Apoptosis | plos.orgnih.gov |
Cellular Stress Responses
Endoplasmic Reticulum Stress Investigations
The endoplasmic reticulum (ER) is essential for protein folding, and disruptions can lead to ER stress and the unfolded protein response (UPR). elifesciences.org Given that other sirtuin inhibitors have been reported to induce DR5 expression via ER stress, this mechanism was investigated for Tenovin 6. plos.org
In studies on gastric cancer cell lines, researchers examined the activation of key ER stress markers such as ATF6, PERK, and CHOP following treatment with Tenovin 6. plos.orgnih.gov While there was a slight up-regulation of the ER stress sensor IRE1, the levels of CHOP, a potent inducer of DR5 during ER stress, were only marginally increased. plos.org The observed increase in CHOP was significantly lower than that caused by thapsigargin, a compound widely used to induce ER stress. plos.org Based on these findings, it was concluded that in the gastric cancer models studied, it was unlikely that Tenovin 6 caused significant ER stress leading to the up-regulation of DR5. plos.orgnih.gov
Oxidative Stress Response Studies
This compound, primarily recognized as an inhibitor of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), plays a significant role in modulating cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. frontiersin.orgnih.govmdpi.com Research indicates that a primary mechanism through which Tenovin 6 exerts its effects is by increasing intracellular ROS levels, which can trigger various downstream cellular processes, including apoptosis and the inhibition of cell proliferation. frontiersin.orgnih.gov
The induction of oxidative stress by Tenovin 6 is intrinsically linked to its function as a sirtuin inhibitor and a p53 activator. scbt.comresearchgate.net Sirtuins, particularly SIRT1, act as sensors of the cell's metabolic state and play a role in survival and senescence under conditions of genotoxic and oxidative stress. mdpi.complos.org By inhibiting SIRT1 and SIRT2, Tenovin 6 disrupts the normal cellular stress response pathways. nih.govnih.gov This inhibition leads to the hyperacetylation and activation of the tumor suppressor protein p53. nih.govresearchgate.net Activated p53 is a key mediator of cellular responses to various stressors, including oxidative stress. scbt.com The elevation of ROS levels by Tenovin 6 has been shown to be a critical component of its mechanism for inducing apoptosis and suppressing cell migration in several cancer models. frontiersin.orgnih.gov
In studies involving uveal melanoma (UM) cell lines (92.1, Mel-270, Omm-1, and Omm-2.3), treatment with Tenovin 6 resulted in a marked elevation of ROS. frontiersin.orgnih.gov This increase in ROS, coupled with the activation of p53, led to the induction of apoptosis and a reduction in cell proliferation and migration. nih.govresearchgate.net For instance, in 92.1 and Mel 270 UM cells, exposure to Tenovin 6 for 24 hours significantly increased ROS levels, an effect that was quantified using flow cytometry. researchgate.net
Similarly, in non-small cell lung cancer (NSCLC) cells, the combination of Tenovin 6 with metformin was found to synergistically induce apoptosis. nih.gov This combined treatment enhanced the expression of pro-apoptotic genes, some of which are responsive to oxidative stress, highlighting the role of this pathway in the observed anti-cancer effects. nih.gov The ability of sirtuin inhibition to amplify the generation of intracellular ROS and impair mitochondrial function has been noted as a key mechanism of action. researchgate.net
However, the effect of Tenovin 6 on ROS levels may be context-dependent. In a study on Sonic Hedgehog (SHH) subtype medulloblastoma, Tenovin 6 was reported to reduce intracellular ROS levels, in contrast to findings in other cancer types. nih.gov This suggests that the impact of Tenovin 6 on cellular redox status can vary depending on the specific cell type and its underlying molecular pathways. Furthermore, while research in gastric cancer cells has shown that Tenovin 6 induces apoptosis, it may do so through pathways independent of endoplasmic reticulum stress, with the involvement of ROS being a considered alternative mechanism. plos.orgnih.gov
The fundamental role of sirtuins in managing oxidative stress provides a basis for understanding the effects of Tenovin 6. mdpi.com SIRT3, another sirtuin inhibited by Tenovin 6 (though less potently than SIRT1/2), is a key regulator of mitochondrial metabolism and ROS scavengers. bpsbioscience.comfrontiersin.org However, one study in enteric neurons found that acute inhibition of SIRT3 with Tenovin 6 did not affect neuronal oxidative stress, suggesting that SIRT3's role in regulating oxidative stress can differ significantly between cell types. frontiersin.org
Table 1: Research Findings on Tenovin 6 and Oxidative Stress Response
| Research Model/Cell Line | Key Findings on Oxidative Stress | Associated Molecular Events |
|---|---|---|
| Uveal Melanoma (UM) cells (92.1, Mel 270, Omm 1, Omm 2.3) | Elevates reactive oxygen species (ROS). nih.govresearchgate.net | Inhibition of SIRT1/2; Activation of p53. nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) (UM-SCC-1, UM-SCC-17B) | A related compound, LC-0296, increased ROS levels, reducing cell proliferation. frontiersin.org | Increased acetylation of NDUFA9 and GDH. frontiersin.org |
| Non-Small Cell Lung Cancer (NSCLC) cells (A549) | Combination with metformin increased mRNA levels of pro-apoptotic genes, some linked to oxidative stress response. nih.gov | Suppression of SIRT1; Increased acetylation and stability of p53. nih.gov |
| Sonic Hedgehog Medulloblastoma (SHH-MB) | Reduces intracellular ROS levels. nih.gov | Inhibition of autophagy. nih.gov |
| Enteric Neurons (mouse model) | Acute inhibition of SIRT3 with Tenovin 6 had no effect on neuronal oxidative stress. frontiersin.org | N/A |
| Gastric Cancer Cells | Induction of apoptosis, with ROS pathways considered as a possible mechanism independent of ER stress. plos.orgnih.gov | Up-regulation of Death Receptor 5 (DR5). plos.org |
Preclinical Therapeutic Potential of Tenovin 6 Hydrochloride
Oncology Research Applications
Tenovin 6 has been identified as an inhibitor of SIRT1, SIRT2, and to a lesser extent, SIRT3. nih.govmedchemexpress.cnselleckchem.com The inhibition of these NAD+-dependent deacetylases results in the hyperacetylation of their substrates, which include key proteins involved in cell cycle regulation and apoptosis, such as p53. nih.govaacrjournals.org Research has shown its potential as an anti-cancer agent in several malignancies, including acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), gastric cancer, and colon cancer. clinmedjournals.org
Tenovin 6 Hydrochloride has exhibited potent anti-cancer activity across a diverse range of cancer cell lines.
In Diffuse Large B-Cell Lymphoma (DLBCL) , Tenovin 6 has been shown to effectively inhibit the proliferation and survival of various DLBCL cell lines. nih.gov It induces a dose- and time-dependent apoptosis and causes cell cycle arrest in the G1 phase. nih.gov Interestingly, this anti-proliferative effect in DLBCL cells appears to be independent of SIRT1/2/3 and p53, but is associated with the inhibition of the classical autophagy pathway. nih.gov
For Gastric Cancer , Tenovin 6 has demonstrated dose-dependent growth inhibition in multiple gastric cancer cell lines, irrespective of their TP53 mutation status. plos.orgplos.org The IC50 values in these cell lines were found to be in the low micromolar range. plos.org The compound induces apoptosis, which is associated with the up-regulation of Death Receptor 5 (DR5). plos.orgnih.gov In gastric cancer cells with wild-type TP53, Tenovin 6 treatment leads to an increase in p53 and p21 expression. plos.orgresearchgate.net
In Melanoma , Tenovin 6 has shown efficacy in decreasing tumor growth. nih.gov
In Acute Lymphoblastic Leukemia (ALL) , Tenovin 6 treatment activates p53 and potently inhibits the growth of pre-B ALL cells and primary ALL cells. nih.gov It induces apoptosis and reduces the expression of anti-apoptotic proteins like Mcl-1 and XIAP. nih.gov
Table 1: Anti-Cancer Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Key Findings | Citations |
|---|---|---|---|
| DLBCL | OCI-Ly1, HBL1, OCI-Ly10, DHL-10, U2932, RIVA | Potent inhibition of proliferation and survival; induction of apoptosis and G1 cell cycle arrest. nih.gov | nih.gov |
| Gastric Cancer | MKN-45, NUGC-4, KatoIII, NUGC-3, AGS, SNU-1, HGC-27, N87 | Dose-dependent growth inhibition regardless of TP53 status; apoptosis induction via DR5 up-regulation. plos.orgplos.orgnih.govresearchgate.net | plos.orgplos.orgnih.govresearchgate.net |
| Melanoma | Not specified | Decreased tumor growth. nih.gov | nih.gov |
| ALL | REH, NALM-6, primary ALL cells | p53 activation; growth inhibition; apoptosis induction; decreased Mcl-1 and XIAP expression. nih.gov | nih.gov |
The anti-tumor activity of this compound has been validated in in vivo models.
In xenograft models , where human tumor cells are implanted into immunodeficient mice, Tenovin 6 has shown the ability to decrease tumor growth as a single agent. nih.govresearchgate.net For instance, in a gastric cancer xenograft model, Tenovin 6 demonstrated anti-tumor effects. plos.org Similarly, in a colon cancer xenograft model using HCT116 cells, the combination of Tenovin 6 and oxaliplatin (B1677828) resulted in potent growth inhibition of the tumors. nih.gov Animal experiments have also confirmed that Tenovin 6 suppresses the growth of medulloblastoma in vivo. nih.gov
Syngeneic models , which involve the transplantation of tumor cells into an immunocompetent host of the same genetic background, are crucial for evaluating immunotherapies. crownbio.commeliordiscovery.comherabiolabs.com While specific studies detailing the efficacy of Tenovin 6 in syngeneic models are not as extensively documented in the provided context, the established anti-tumor effects in xenograft models provide a strong rationale for its investigation in immunocompetent settings.
A critical aspect of cancer therapy is the elimination of cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, progression, and relapse. clinmedjournals.org Tenovin 6 has shown promise in targeting this resilient cell population.
In Acute Lymphoblastic Leukemia (ALL) , Tenovin 6-mediated inhibition of SIRT1/2 has been found to eliminate ALL stem/progenitor cells, which are identified by the CD133+CD19- phenotype. nih.gov The compound induces significant apoptosis in these ALL stem/progenitor cells and inhibits their colony-forming capacity. nih.gov
Research in uveal melanoma has also indicated that Tenovin 6 can eliminate cancer stem cells. medchemexpress.cn
To enhance its therapeutic efficacy, this compound has been investigated in combination with both conventional chemotherapeutic agents and targeted therapies, often demonstrating synergistic effects.
In Acute Lymphoblastic Leukemia (ALL) , Tenovin 6 has been shown to sensitize ALL cells to the frontline chemotherapeutic agents etoposide (B1684455) and cytarabine. nih.gov
In gastric cancer , the combination of Tenovin 6 with docetaxel (B913) or SN-38 (the active metabolite of irinotecan) exerted a slight to moderate synergistic cytotoxicity against gastric cancer cells. plos.orgnih.gov
In colon cancer , synergistic anti-tumor effects were observed when Tenovin 6 was combined with 5-fluorouracil (B62378) (5-FU) or oxaliplatin in vitro. nih.gov The combination with oxaliplatin also showed potent in vivo growth inhibition of HCT116 xenograft tumors. nih.gov
Table 2: Synergy of this compound with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Key Findings | Citations |
|---|---|---|---|
| ALL | Etoposide, Cytarabine | Sensitizes ALL cells to these agents. nih.gov | nih.gov |
| Gastric Cancer | Docetaxel, SN-38 | Slight to moderate synergistic cytotoxicity. plos.orgnih.gov | plos.orgnih.gov |
| Colon Cancer | 5-Fluorouracil, Oxaliplatin | Synergistic anti-tumor effects in vitro; potent in vivo synergy with oxaliplatin. nih.gov | nih.gov |
In a mouse model of chronic myeloid leukemia (CML) , Tenovin 6 has been used in combination with the tyrosine kinase inhibitor imatinib (B729). mdpi.com This combination was particularly effective in cases of acquired resistance to imatinib, with high levels of apoptosis observed. mdpi.com
The combination of Tenovin 6 with metformin (B114582) , a drug commonly used for type 2 diabetes with emerging anti-cancer properties, has shown synergistic effects in non-small cell lung cancer (NSCLC) cells. nih.gov This combination was more effective at inhibiting cell growth than either agent alone and synergistically suppressed SIRT1 expression. nih.gov In colorectal cancer cells, metformin has also been shown to synergistically potentiate the anti-tumor effects of imatinib. nih.gov
While direct studies combining Tenovin 6 with vemurafenib were not detailed in the provided context, the principle of combining targeted therapies to overcome resistance mechanisms is a well-established strategy in oncology.
Table 3: Synergy of this compound with Targeted Therapies
| Cancer Type | Targeted Therapy | Key Findings | Citations |
|---|---|---|---|
| CML | Imatinib | High levels of apoptosis, effective in imatinib-resistant models. mdpi.com | mdpi.com |
| NSCLC | Metformin | Synergistic inhibition of cell growth and SIRT1 expression. nih.gov | nih.gov |
Combination Therapy Research.
Chemoprotection Research in Normal Cells
This compound has been investigated for its potential as a chemoprotective agent in normal, non-cancerous cells. This research is primarily centered on a strategy known as "cyclotherapy," which aims to protect healthy cells from the cytotoxic effects of chemotherapy. nih.govmedchemexpress.com The core principle of cyclotherapy is to transiently arrest the cell cycle in normal cells, making them temporarily invulnerable to chemotherapy drugs that specifically target rapidly dividing cells, a hallmark of cancer. medchemexpress.com Since many human cancers have mutations in the p53 tumor suppressor gene, they are unable to undergo this protective cell cycle arrest, rendering them selectively vulnerable to the treatment. nih.gov
Studies have demonstrated that Tenovin-6, as a p53-activating compound, can induce a reversible cell-cycle arrest in normal primary human fibroblasts. nih.govbiosynth.com This effect has been shown to protect these normal cells from the damage caused by S-phase (DNA synthesis) and M-phase (mitosis) specific poisons, which are common classes of chemotherapeutic agents. biosynth.comambeed.com In these preclinical models, pre-treatment with Tenovin-6 antagonized the cytotoxic activity of microtubule-targeting drugs and antimetabolites in the normal cells. nih.govambeed.com
However, the protective effect of Tenovin-6 can be complex. While it effectively shields normal cells, research indicates that its p53-independent effects might inadvertently protect cancer cells with mutant p53 against certain types of chemotherapy, specifically M-phase poisons like vinca (B1221190) alkaloids. biosynth.commedchemexpress.com This suggests that Tenovin-6 would be a more effective chemoprotectant when used in combination with S-phase poisons. biosynth.commedchemexpress.com These findings underscore the importance of carefully selecting the combination of the p53-activator and the specific chemotherapeutic agent to maximize the selective killing of tumor cells while protecting normal tissue. nih.gov
Table 1: Summary of Preclinical Chemoprotection Studies with Tenovin-6
| Cell Type | Chemotherapeutic Agent(s) | Outcome of Tenovin-6 Pre-treatment | Reference(s) |
|---|---|---|---|
| Primary Human Fibroblasts | Vinblastine, Vinorelbine (M-phase poisons) | Protection of normal cells from cytotoxicity. | nih.govbiosynth.com |
| Primary Human Fibroblasts | Cytosine arabinoside (Ara-C), Gemcitabine (S-phase poisons) | Protection of normal cells from cytotoxicity. | nih.govbiosynth.com |
| p53-mutant Cancer Cells | Vinca alkaloids (M-phase poisons) | Reduced efficacy of the chemotherapeutic agent (undesired protection of cancer cells). | biosynth.commedchemexpress.com |
| p53-mutant Cancer Cells | Gemcitabine, Ara-C (S-phase poisons) | Partial protection of cancer cells. | nih.gov |
Neurodegenerative Disease Research
The potential application of this compound in the context of neurodegenerative diseases is an emerging area of research, largely stemming from its activity as a sirtuin inhibitor. nih.govnih.gov
Tenovin-6 is known to inhibit the activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), with a more potent inhibitory effect on SIRT2. bpsbioscience.commedchemexpress.com Sirtuins are a class of enzymes that play critical roles in a wide range of cellular processes, including aging, inflammation, and stress resistance. medchemexpress.com SIRT2, in particular, has been identified as a potential therapeutic target for neurodegenerative disorders. nih.gov Inhibition of SIRT2 has been studied as a strategy to mitigate the cellular toxicity associated with protein aggregation, a common pathological feature in many of these diseases. nih.gov The development of chemical tools that inhibit SIRT2 is considered beneficial for exploring its function and therapeutic potential in conditions like Parkinson's and Huntington's disease. nih.gov
While direct studies using Tenovin-6 in Parkinson's disease models are not extensively documented in the reviewed literature, the rationale for its potential use is based on its inhibition of SIRT2. nih.gov Research has shown that other, more selective SIRT2 inhibitors can rescue the toxicity caused by alpha-synuclein, the protein that aggregates in the brains of Parkinson's patients. aacrjournals.org For instance, the selective SIRT2 inhibitor AGK2 has been utilized in research models to provide significant insights into the pathological mechanisms of Parkinson's disease. nih.gov This suggests that by inhibiting SIRT2, compounds like Tenovin-6 could potentially offer a neuroprotective effect in Parkinson's disease. medchemexpress.com
Similar to Parkinson's disease, the interest in Tenovin-6 for Huntington's disease is linked to its SIRT2 inhibitory function. nih.gov Huntington's disease is characterized by the aggregation of the mutant huntingtin protein. Inhibition of SIRT2 is being explored as a therapeutic avenue. researchgate.net Studies with other SIRT inhibitors have shown that blocking this enzyme can promote the degradation of the harmful mutant huntingtin protein through autophagy. nih.gov The use of SIRT2 inhibitors like AGK2 has provided valuable understanding in the context of Huntington's disease models, establishing a foundation for investigating the therapeutic potential of other SIRT2-inhibiting compounds. nih.gov
Studies in Parkinson's Disease Models.
Inflammatory and Immune Response Modulation Research
This compound is also being investigated for its ability to modulate inflammatory and immune processes.
Preclinical findings suggest that this compound possesses anti-inflammatory properties. biosynth.com One proposed mechanism for these effects is the inhibition of calcium ion channels, leading to an increase in intracellular calcium concentration. biosynth.com Research indicates that the compound can inhibit the production of inflammatory cytokines by activated T cells. biosynth.com Concurrently, it has been shown to upregulate the production of IL-10, an anti-inflammatory cytokine, by monocytes and macrophages. biosynth.com
However, the role of sirtuin inhibition in inflammation is complex. Studies using the related compound Tenovin-1 in primary rat astrocytes, which are key immune-modulating cells in the brain, showed that it induced a senescence-associated secretory phenotype. nih.govbiomolther.org This included the increased secretion of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), suggesting that in certain cellular contexts, sirtuin inhibition might promote an inflammatory environment, which could be relevant to brain aging and neuroinflammatory conditions. nih.govbiomolther.org
Table 2: Summary of Investigated Anti-inflammatory Effects
| Cell/System | Effect of Tenovin-6/related compounds | Potential Mechanism | Reference(s) |
|---|---|---|---|
| Activated T cells | Inhibition of inflammatory cytokine production. | Not specified. | biosynth.com |
| Monocytes and Macrophages | Upregulation of IL-10 production. | Not specified. | biosynth.com |
| General | Inhibition of cAMP production. | Calcium ion channel activation. | biosynth.com |
| Rat Primary Astrocytes (Tenovin-1) | Increased secretion of IL-6 and IL-1β. | Induction of cellular senescence. | nih.govbiomolther.org |
Cytokine and Chemokine Expression Modulation
This compound, primarily through its inhibitory action on sirtuins, has been shown in preclinical studies to modulate the expression of various cytokines and chemokines, key signaling molecules involved in inflammatory responses. Research indicates that by inhibiting SIRT1, Tenovin 6 can influence inflammatory gene expression. In a study involving human hepatic stellate cells, treatment with Tenovin 6 enhanced the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6) when the cells were exposed to inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor (TNF). This suggests a direct role for SIRT1 in regulating the inflammatory output of these cells, which is reversed by Tenovin 6.
Furthermore, the induction of a Senescence-Associated Secretory Phenotype (SASP) is a significant mechanism through which Tenovin 6 influences cytokine expression. In studies with primary human fibroblasts, treatment with Tenovin 6 led to the secretion of IL-6, a canonical marker of the SASP. nih.gov This phenotype is characterized by the release of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. biomolther.org Similar effects have been observed with its parent compound, Tenovin-1, which induced the secretion of IL-6 and IL-1β in senescent rat primary astrocytes. biomolther.orgnih.gov
Table 1: Modulation of Cytokine and Chemokine Expression by Tenovins
| Cell Type | Modulator | Key Cytokine/Chemokine | Observed Effect |
|---|---|---|---|
| Human Hepatic Stellate Cells (LX2) | Tenovin 6 | MCP-1, IL-6 | Enhanced expression upon LPS/TNF stimulation |
| Primary Human Fibroblasts | Tenovin 6 | IL-6 | Increased secretion as part of SASP nih.gov |
Aging and Longevity Research
This compound has emerged as a significant chemical tool in aging and longevity research due to its defined mechanism of action against sirtuins. nih.gov Sirtuins, particularly SIRT1, are often referred to as "longevity genes" as their overexpression has been linked to extended lifespan in various organisms, partly by suppressing cellular senescence. nih.govaginganddisease.orgaginganddisease.org Tenovin 6, by potently inhibiting SIRT1 and SIRT2, allows researchers to probe the functional roles of these enzymes in the aging process. nih.govbpsbioscience.com
Impact on Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. nih.gov Research has conclusively demonstrated that Tenovin 6 can induce a senescent state in primary human cells. nih.gov In a key study, short-term, low-dose treatment with Tenovin 6 was sufficient to induce senescence in primary human fibroblasts. nih.gov
The induced senescent state was characterized by a suite of well-established markers:
Cell Cycle Arrest: Treated cells ceased proliferation and arrested in the G1 phase of the cell cycle, accompanied by elevated levels of the cell cycle inhibitor p21. nih.gov
Increased Senescence-Associated β-galactosidase (SA-β-gal) Activity: A classic biomarker for senescent cells was significantly increased following treatment. nih.gov
Metabolic Changes: The senescent cells displayed a high mitochondrial and lysosomal load. nih.gov
DNA Damage Response: Unexpectedly for a non-genotoxic agent, Tenovin 6 treatment led to an increase in DNA damage foci, a chronic response that can initiate and maintain the growth arrest in senescent cells. nih.gov
SASP Activation: As previously noted, the induced senescence was accompanied by the secretion of IL-6, indicating the activation of the pro-inflammatory Senescence-Associated Secretory Phenotype. nih.gov
These findings establish Tenovin 6 as a reliable pharmacological agent for inducing cellular senescence to study the mechanisms of aging. nih.gov
Table 2: Markers of Cellular Senescence Induced by Tenovin 6 in Primary Human Fibroblasts
| Marker Category | Specific Marker/Observation |
|---|---|
| Cell Cycle | Arrest in G1 phase, elevated p21 levels nih.gov |
| Biochemical Activity | Increased Senescence-Associated β-galactosidase activity nih.gov |
| Cellular Morphology | Nuclear enlargement, prominent actin stress fibers nih.gov |
| Metabolic State | High mitochondrial and lysosomal load nih.gov |
| DNA Damage | Elevated γH2AX foci nih.gov |
| Secretory Phenotype | Secretion of IL-6 (SASP activation) nih.gov |
Exploration of Sirtuin-related Longevity Pathways
The exploration of sirtuin-related longevity pathways using Tenovin 6 is centered on its function as a dual inhibitor of SIRT1 and SIRT2. nih.gov Sirtuins regulate longevity through the deacetylation of numerous proteins involved in critical cellular processes like DNA repair, metabolism, and stress resistance. aginganddisease.orgnih.gov
Tenovin 6's mechanism provides a direct means to investigate these pathways:
Inhibition of Deacetylase Activity: Tenovin 6 inhibits the deacetylase activity of human SIRT1 and SIRT2 with IC50 values of approximately 21 μM and 10 μM, respectively. nih.govbpsbioscience.commedchemexpress.com This prevents the removal of acetyl groups from their target proteins, thereby altering their function.
Activation of p53: One of the most well-documented consequences of SIRT1 inhibition by Tenovin 6 is the increased acetylation and activation of the tumor suppressor protein p53. nih.govmedchemexpress.com The p53 pathway is a crucial regulator of cellular senescence and apoptosis, both of which are deeply intertwined with aging. scbt.com
Modulation of FOXO Transcription Factors: Sirtuins are known to deacetylate and regulate Forkhead box O (FOXO) transcription factors, which are key players in longevity and stress resistance pathways. aginganddisease.orgnih.gov While direct studies on Tenovin 6 and FOXO are limited, its inhibition of SIRT1 is expected to impact these pathways.
By inducing cellular senescence through sirtuin inhibition, Tenovin 6 allows for the study of the very processes that sirtuin activation is thought to prevent, offering critical insights into the molecular underpinnings of aging and longevity. nih.gov
Table 3: Sirtuin Targets of Tenovin 6 and Their Relevance to Longevity
| Sirtuin Target | IC50 of Tenovin 6 | Key Substrates/Pathways in Longevity | Effect of Tenovin 6 Inhibition |
|---|---|---|---|
| SIRT1 | ~21 μM nih.govbpsbioscience.commedchemexpress.com | p53, FOXO transcription factors, DNA repair proteins (e.g., Ku70) nih.gov | Prevents deacetylation, leading to activation of p53 and induction of senescence. nih.govnih.gov |
| SIRT2 | ~10 μM nih.govbpsbioscience.commedchemexpress.com | α-tubulin, Histone H4 nih.govfrontiersin.org | Increases acetylation of substrates like α-tubulin; contributes to cell cycle effects and senescence induction. nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-FU |
| AGK2 |
| BZD9L1 |
| Cisplatin |
| Docetaxel |
| Etoposide |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| Lipopolysaccharide (LPS) |
| MCP-1 (Monocyte Chemoattractant Protein-1) |
| p21 |
| Resveratrol |
| Salermide |
| Sirtinol |
| SN-38 |
| Suramin |
| Tenovin-1 |
| This compound |
| Thiobarbiturates |
| TNF (Tumor Necrosis Factor) |
| TNF-α (Tumor Necrosis Factor-alpha) |
Pharmacological Research and Translational Considerations for Tenovin 6 Hydrochloride
In Vitro Pharmacological Characterization Research
In vitro studies are fundamental to understanding the cellular and molecular behavior of a compound. For Tenovin 6 Hydrochloride, this research has elucidated its cellular entry, metabolic profile, and interactions with key biological molecules.
Cellular Uptake and Intracellular Distribution Studies
The ability of this compound to enter cells and exert its effects is a critical aspect of its pharmacological profile. Research has shown that certain tenovins can influence cellular uptake mechanisms. Specifically, Tenovin 6 has been observed to inhibit the uptake of uridine (B1682114) from the medium in both ARN8 and U2OS cell lines. nih.gov This suggests an interaction with nucleoside transport pathways. nih.gov
Furthermore, once inside the cell, the compound is known to interact with its targets. For instance, in various cell lines, Tenovin 6 treatment leads to an increase in the acetylation of α-tubulin, a known substrate of SIRT2, indicating that the compound reaches and engages with its intracellular targets. nih.gov Studies in diffuse large B-cell lymphoma (DLBCL) cells show that Tenovin 6 consistently increases the level of microtubule-associated protein 1 light chain 3B (LC3B)-II. nih.gov This effect was observed as early as 30 minutes post-treatment, demonstrating rapid cellular action. nih.gov
Metabolic Stability and Enzyme Interactions (e.g., CYP450)
The stability of a compound and its interactions with metabolic enzymes are key determinants of its potential therapeutic window. Tenovin 6 is described as having moderate metabolic stability. frontiersin.org
Its primary enzyme interactions are related to its mechanism of action as a sirtuin inhibitor. Biochemical assays have determined its inhibitory concentrations against several purified human sirtuin enzymes. bpsbioscience.comnih.gov Tenovin 6 inhibits the deacetylase activities of SIRT1 and SIRT2 with IC₅₀ values of 21 µM and 10 µM, respectively. nih.gov It is a less potent inhibitor of SIRT3, with an IC₅₀ of 67 µM. nih.gov The inhibition of SIRT1 and SIRT2 by Tenovin 6 is not competitive with the NAD+ cosubstrate or the peptide substrate. nih.govresearchgate.net
Beyond sirtuins, Tenovin 6 has been identified to have additional mechanisms of action, including the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov Detailed research on its interaction with the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of many xenobiotics, is not extensively detailed in the reviewed literature. mdpi.com
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Human SIRT1 | 21 | nih.gov |
| Human SIRT2 | 10 | nih.gov |
| Human SIRT3 | 67 | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Inhibitory activity confirmed | nih.gov |
Plasma Protein Binding Research
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), influences its distribution and availability to target tissues. The interaction between Tenovin 6 and HSA has been characterized using fluorescence quenching and molecular dynamics simulations. researchgate.netnih.gov
These studies show that Tenovin 6 binds to HSA, quenching its endogenous fluorescence through a static mechanism. researchgate.netnih.gov The binding is primarily driven by hydrophobic interactions and is a spontaneous reaction. nih.gov Molecular docking studies indicate that Tenovin 6 mainly binds to site I, a hydrophobic pocket, of HSA. nih.gov The binding constant (K a) for the Tenovin 6-HSA interaction was determined to be 1.302 × 10⁴ L mol⁻¹. researchgate.netnih.gov This interaction is significant enough to cause a conformational transition in the structure of HSA. researchgate.netnih.gov
| Parameter | Value | Primary Driving Force | Binding Site | Reference |
|---|---|---|---|---|
| Binding Constant (Ka) | 1.302 × 10⁴ L mol⁻¹ | Hydrophobic Interaction | Site I | researchgate.netnih.gov |
In Vivo Pharmacokinetic Research in Preclinical Models
Preclinical in vivo studies in animal models provide critical data on how a compound is absorbed, distributed, metabolized, and excreted by a living organism.
Absorption and Bioavailability Studies
Pharmacokinetic parameters for Tenovin 6 have been determined in preclinical mouse models. Following a single intraperitoneal (i.p.) injection, the compound's concentration in the plasma and its rate of elimination have been quantified. researchgate.net These studies are essential for understanding the compound's behavior in a physiological system and have shown that it can achieve micromolar concentrations in plasma. researchgate.net
| Parameter | Value (for 10 mg/kg, i.p. dose) | Reference |
|---|---|---|
| Half-life (T1/2) | 1.3 ± 0.1 hours | researchgate.net |
| Maximum Plasma Concentration (Cmax) | 329 ± 129 ng/ml (0.72 µM) | researchgate.net |
Tissue Distribution and Accumulation Patterns
Following administration, the distribution of Tenovin 6 throughout the body determines its access to various tissues. While detailed, quantitative tissue-by-tissue distribution data is limited in the available literature, studies note that the compound exhibits high-tissue-binding properties. sci-hub.se Its ability to decrease tumor growth in xenograft mouse models following systemic administration further confirms that it distributes to tumor tissues and exerts a biological effect. nih.govtargetmol.com
Metabolic Pathways and Metabolite Identification Research
Detailed in vivo metabolic studies on this compound are not extensively documented in publicly available literature. However, based on its chemical structure, several metabolic pathways can be anticipated. The molecule contains several functional groups amenable to metabolic transformations, including an amide bond, a thiourea (B124793) group, and a dimethylamino group.
Potential metabolic reactions could include:
Hydrolysis: The amide bond could be a substrate for amidases, leading to the cleavage of the molecule.
Oxidation: The tertiary amine (dimethylamino group) is a likely site for N-oxidation or N-dealkylation reactions mediated by cytochrome P450 (CYP) enzymes. The aromatic rings could also undergo hydroxylation.
Conjugation: Following oxidative or hydrolytic modifications, the resulting metabolites could be further conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate excretion.
Research has focused more on the compound's mechanism of action rather than its detailed metabolic fate. plos.orgnih.gov Further studies are required to definitively identify the metabolites of this compound and the specific enzymes involved in its biotransformation.
Excretion Routes and Clearance Mechanisms
Comprehensive data on the excretion routes and clearance mechanisms of this compound from preclinical studies are limited. Given its increased water solubility compared to Tenovin-1, renal excretion is expected to be a significant route of elimination for the parent compound and its potential water-soluble metabolites. bpsbioscience.comnih.gov The involvement of hepatic clearance, through metabolism followed by biliary excretion, cannot be ruled out, especially for less polar metabolites. The clearance rate and half-life in various preclinical models would be crucial parameters to determine its pharmacokinetic profile and potential for accumulation.
Investigational Toxicology and Safety Pharmacology Research (Preclinical)
General Preclinical Toxicity Profiles
Preclinical studies have provided some insights into the toxicological profile of this compound. In various cancer cell lines, it exhibits dose-dependent cytotoxicity. plos.orgmedchemexpress.com However, concerns about its "over-toxicity" have been raised, as it has been shown to be toxic to some normal cell lines as well. frontiersin.org
For instance, while effective against tumor cells, Tenovin 6 has demonstrated toxicity in primary human fibroblasts at concentrations that were less effective or non-toxic to cancer cells. nih.gov This suggests a narrow therapeutic window and potential for off-target effects. In chronic lymphocytic leukemia (CLL) cells, Tenovin 6 was found to cause non-genotoxic cytotoxicity without adversely affecting normal human hematopoietic progenitors in vitro or murine hematopoiesis. ebi.ac.uk The mechanism of cell death appears to be dependent on the cell type, with some studies pointing towards apoptosis and others towards a dysregulation of autophagy. ebi.ac.ukresearchgate.net
Table 1: Summary of Preclinical Toxicity Findings for this compound
| Cell/System Type | Observed Effects | Reference |
| Normal Human Dermal Fibroblasts | Increased toxicity and cell death at concentrations above 5 μM. plos.org | plos.org |
| Normal Epithelial Cell Lines | Demonstrated cytotoxic effects. frontiersin.org | frontiersin.org |
| Primary Human Fibroblasts | Induced cellular senescence and was toxic at lower doses than in some cancer cells. nih.gov | nih.gov |
| Chronic Lymphocytic Leukemia (CLL) Cells | Caused non-genotoxic cytotoxicity. ebi.ac.uk | ebi.ac.uk |
| Human Clonogenic Hematopoietic Progenitors (in vitro) | No adverse effects observed. ebi.ac.uk | ebi.ac.uk |
| Murine Hematopoiesis | No adverse effects observed. ebi.ac.uk | ebi.ac.uk |
This table is for informational purposes only and is based on preclinical research findings.
Genotoxicity and Mutagenicity Assessments (research aspect)
The genotoxic potential of this compound has been a subject of investigation. Some reports suggest that Tenovin 6 is not genotoxic. nih.govebi.ac.uk For example, in studies with chronic lymphocytic leukemia cells, the observed cytotoxicity was determined to be non-genotoxic. ebi.ac.uk Another study mentioned that Tenovin 6 showed anti-tumor effects without apparent genotoxicity. nih.gov
However, a Safety Data Sheet for this compound lists it as a substance with potential for germ cell mutagenicity (Category 2). medchemexpress.com This classification suggests that it may induce heritable mutations in the germ cells of humans. It is important to note that this information is for hazard classification and may not reflect the results of comprehensive in vivo genotoxicity studies.
Further research is necessary to fully elucidate the genotoxic and mutagenic profile of this compound through a standard battery of in vitro and in vivo assays. These studies are critical for assessing the long-term safety of the compound.
Synthetic Methodologies and Structure Activity Relationship Sar Studies for Tenovin 6 Hydrochloride and Its Analogs
Advanced Synthetic Routes and Chemical Optimization Strategies
The synthesis and optimization of Tenovin-6 and its analogs involve sophisticated chemical strategies aimed at improving their efficacy and physicochemical properties. nih.govresearchgate.netrsc.orgijbs.com
Novel Synthetic Pathways Development
The core structure of Tenovin-6 is typically assembled through a multi-step synthetic sequence. mdpi.com A common strategy involves the coupling of two key fragments: a substituted benzoyl isothiocyanate and an aminophenyl-containing side chain. nih.govmdpi.com
The synthesis often commences from a corresponding 4-hydroxycarboxylic acid. nih.gov This starting material undergoes esterification, followed by O-alkylation to introduce various substituents. nih.gov The resulting ester is then converted to the corresponding acid chloride. nih.gov In parallel, the amine component is synthesized, often starting from p-phenylenediamine. mdpi.com The final step involves the coupling of the acid chloride with the amine in the presence of a thiocyanate (B1210189) salt, such as sodium thiocyanate, to form the characteristic acylthiourea linkage of the tenovins. mdpi.comaacrjournals.org
Researchers have developed variations of this core synthesis to create a library of analogs with diverse substitutions on the benzoyl ring and the side chain. nih.govmdpi.com These synthetic efforts have been instrumental in exploring the structure-activity relationships of this class of compounds. researchgate.netijbs.com
Water Solubility Enhancement Strategies
A significant challenge in the development of early tenovin compounds, such as Tenovin-1, was their poor water solubility, which limited their therapeutic potential. researchgate.netnih.gov The development of Tenovin-6 represented a major breakthrough in this regard. nih.gov
The primary strategy to enhance water solubility was the introduction of a water-solubilizing group. nih.gov In the case of Tenovin-6, a dimethylaminopentanoylamino group was incorporated into the structure. nih.govbpsbioscience.com This polar side chain, which can be protonated to form a hydrochloride salt, significantly improves the aqueous solubility of the molecule compared to its predecessor, Tenovin-1. nih.govbiosynth.com Tenovin-6 is reported to be seven times more water-soluble than Tenovin-1. nih.gov
This strategic modification allows for better bioavailability and facilitates in vivo studies. nih.gov The success of this approach has guided the design of other Tenovin analogs, where various polar and ionizable groups have been explored to optimize solubility while maintaining or improving biological activity. mdpi.comthno.org
Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Tenovin-6 and its analogs, these investigations have provided crucial insights into the features necessary for potent and selective sirtuin inhibition. nih.govresearchgate.netijbs.comthno.org
Identification of Key Pharmacophoric Elements for Sirtuin Inhibition
The core structure of the tenovins, characterized by a substituted benzoylthiourea (B1224501) moiety, is a key pharmacophore for sirtuin inhibition. nih.govresearchgate.net A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
Studies have revealed that the acylthiourea linkage is essential for activity. nih.gov The benzoyl ring and the phenyl ring on either side of this linkage also play critical roles in binding to the sirtuin active site. nih.gov Kinetic studies have suggested that tenovins act as noncompetitive inhibitors with respect to both the acyl lysine (B10760008) substrate and the NAD+ co-substrate, which is a mechanism similar to that of nicotinamide, a natural sirtuin inhibitor. thno.org
The tert-butyl group on the benzoyl ring of Tenovin-1 contributes to the lipophilicity of the molecule, which is important for its inhibitory activity against SIRT1 and SIRT2. ijbs.com The introduction of a hydrogen bond is also considered essential for binding to SIRT1. nih.gov
Exploration of Substituent Effects on Potency and Selectivity
Systematic modifications of the substituents on the Tenovin scaffold have been performed to explore their effects on potency and selectivity for different sirtuin isoforms. nih.govresearchgate.netijbs.com
Substitutions on the N-benzoyl ring: Modifications to the substituents on the N-benzoyl ring have been shown to tune the selectivity of tenovin analogs towards SIRT2 over SIRT1. nih.gov For example, the replacement of the 4-tert-butyl substituent with smaller alkyl chains like propyl or isopropyl has been explored. nih.gov The introduction of 3,5-dihalo substituents on the benzoyl ring, as seen in analogs like Tenovin-36 (3,5-dibromo), resulted in reduced activity against SIRT2 compared to Tenovin-6, but with even lower activity against SIRT1, thus increasing selectivity for SIRT2. mdpi.com Conversely, introducing electron-donating groups like methoxy (B1213986) (OMe) or methyl (Me) at the 3 and 5 positions was detrimental to both potency and selectivity. mdpi.com
Side Chain Modifications: The side chain attached to the second phenyl ring has also been a major point of modification. The introduction of the dimethylaminopentanamido side chain in Tenovin-6 was primarily to improve water solubility. nih.gov Further modifications to this side chain have led to the development of analogs with altered activity profiles. For example, Tenovin-D3, an analog of Tenovin-6, was developed to be a selective SIRT2 inhibitor with significantly less potency against SIRT1. aacrjournals.org
The following interactive table summarizes the structure-activity relationship data for selected Tenovin analogs.
| Compound | Key Structural Features | SIRT1 Inhibition | SIRT2 Inhibition | Selectivity |
| Tenovin-1 | 4-tert-butylbenzoyl group | Active | Active | Non-selective |
| Tenovin-6 | Water-solubilizing side chain | IC50: 21 µM nih.govbpsbioscience.com | IC50: 10 µM nih.govbpsbioscience.com | Slight selectivity for SIRT2 researchgate.net |
| Tenovin-36 | 3,5-dibromo-4-methoxybenzoyl | Less active than Tenovin-6 | Less active than Tenovin-6 | Increased selectivity for SIRT2 |
| Tenovin-37 | 3,5-dimethoxybenzoyl | Detrimental effect on potency | Detrimental effect on potency | Low |
| Tenovin-38 | 3,5-dimethylbenzoyl | Detrimental effect on potency | Detrimental effect on potency | Low |
| Tenovin-43 | Sub-micromolar inhibitor | Less active | More potent than Tenovin-6 | Increased selectivity for SIRT2 nih.govresearchgate.net |
| Tenovin-D3 | Analog of Tenovin-6 | IC50 > 90 µM aacrjournals.org | IC50: 21.8 µM aacrjournals.org | Selective for SIRT2 aacrjournals.org |
These SAR studies have been instrumental in the rational design of novel tenovin analogs with improved potency and selectivity, paving the way for the development of more effective and targeted sirtuin inhibitors for research and potential therapeutic use. nih.govrsc.org
SAR for Autophagy Modulation
The modulation of autophagy by Tenovin 6 and its analogs is a critical aspect of their biological activity, and structure-activity relationship (SAR) studies have revealed that this function can be independent of their effects on sirtuins. A key structural feature responsible for autophagy inhibition is the aliphatic tertiary amine side chain present in Tenovin 6. nih.gov Studies have shown that the blockage of autophagic flux by certain tenovins is dependent on this moiety. nih.govresearchgate.net This effect is thought to be due to the weakly basic nature of the amine, which becomes protonated and trapped within acidic organelles like lysosomes. nih.gov This accumulation leads to lysosomal alkalinization, which impairs the function of pH-dependent lysosomal hydrolases and hinders the fusion of autophagosomes with lysosomes. nih.govmedchemexpress.com
Research comparing Tenovin 6 to analogs lacking the tertiary amine side chain, such as Tenovin-D1, demonstrates this principle. While Tenovin 6 potently blocks autophagic flux, Tenovin-D1, which is unable to inhibit sirtuins, still affects cell proliferation but does not cause the same level of autophagy perturbation, suggesting that another part of the molecule, possibly the common thiourea (B124793) core, has a separate biological effect. nih.gov The ability of Tenovin 6 to increase the levels of microtubule-associated protein 1 light chain 3B (LC3B)-II, a marker of autophagosomes, has been observed across diverse cell types and occurs independently of the compound's effects on SIRT1, SIRT2, SIRT3, or p53. medchemexpress.comnih.gov This mechanism distinguishes the autophagy-inhibiting tenovins from other sirtuin inhibitors and highlights a polypharmacological profile where different structural components drive distinct cellular outcomes. nih.govnih.gov
Design and Synthesis of Novel Tenovin 6 Hydrochloride Analogs
The development of novel analogs of Tenovin 6 has been a focus of research aimed at improving potency, selectivity, and understanding its mechanism of action. Tenovin 6 itself was developed as a more water-soluble analog of the initial hit, Tenovin-1. rsc.org Subsequent synthetic efforts have explored modifications of various parts of the tenovin scaffold.
One strategy involved modifying the N-benzoyl ring to tune selectivity for SIRT2 over SIRT1. mdpi.com These SAR studies led to the identification of sub-micromolar inhibitors with increased SIRT2 selectivity compared to the parent compound, Tenovin 6. mdpi.comnih.gov Another example is the synthesis of Tenovin-D3, an analog designed to preferentially inhibit SIRT2. aacrjournals.org The synthesis of Tenovin-D3 involves reacting 4-(dimethylamino)butan-1-amine with 3,5-dibromo-4-methoxybenzoyl isothiocyanate, followed by treatment with HCl in diethyl ether. aacrjournals.org Unlike Tenovin 6, Tenovin-D3 is a weak inhibitor of SIRT1 but retains activity against SIRT2, allowing for the dissection of the roles of these two sirtuins in cellular processes. aacrjournals.org
Further synthetic campaigns have produced a variety of analogs, including Tenovin-39, Tenovin-50, and their hydroxylated derivatives (Tenovin-39OH, Tenovin-50OH), by altering the linker and terminal amine groups. nih.govplos.org The general synthetic route often involves the creation of a benzoyl isothiocyanate intermediate which is then reacted with a suitable amine. aacrjournals.org These studies have been crucial in establishing that small structural changes can lead to significant shifts in biological targets, such as switching from sirtuin inhibition to targeting dihydroorotate (B8406146) dehydrogenase (DHODH) or nucleoside transporters. nih.gov
The table below summarizes the inhibitory activity of Tenovin 6 and a selection of its analogs against sirtuins, illustrating the outcomes of these synthetic efforts.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| Tenovin 6 | 21 | 10 | 67 | medchemexpress.com |
| Tenovin-D3 | > 90 | 21.8 | - | aacrjournals.org |
| Tenovin-43 | - | <1 (K_d = 0.67 µM) | - | mdpi.comnih.gov |
| Tenovin-1 | - | - | - | rsc.org |
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Docking Simulations (e.g., with DHODH)
Computational docking simulations have been instrumental in elucidating the molecular interactions between Tenovin 6 and its protein targets, most notably the enzyme dihydroorotate dehydrogenase (DHODH). nih.gov Following the discovery that tenovins can inhibit DHODH, a co-crystal structure of Tenovin 6 in complex with human DHODH was solved (PDB code 6GK0). nih.gov This structure revealed that Tenovin 6 binds in a pocket adjacent to the flavin mononucleotide (FMN) cofactor and the substrate orotate. nih.gov Key interactions observed in the crystal structure include hydrogen bonds between the thiourea moiety of Tenovin 6 and the backbone of Gln46 in DHODH. nih.gov
This structural information served as a foundation for further computational studies. Ligand-protein docking simulations were performed with other tenovin analogs to predict their binding modes and energetic favorability. nih.gov For instance, molecular modeling suggested that Tenovin 1, the parent compound, could adopt a similar binding pose and maintain the key interaction with Gln46. nih.gov Conversely, docking studies predicted that analogs with a reversed amide linkage, such as Tenovin 39 and Tenovin 50, would have a less favorable interaction within the DHODH binding site. nih.gov These computational predictions were largely consistent with in vitro enzyme inhibition assays, validating the use of docking simulations to rationalize the SAR of tenovins as DHODH inhibitors. nih.gov
Molecular Dynamics Simulations of Binding
To further investigate the stability and dynamics of the ligand-protein interactions, molecular dynamics (MD) simulations have been employed. nih.gov Following the initial docking of tenovin analogs into the DHODH structure, extensive MD simulations were used to refine the models and assess the stability of the predicted binding poses over time. nih.gov
These simulations confirmed the stability of the interaction between Tenovin 6 and DHODH. nih.gov When examining other analogs, MD simulations revealed differences in binding stability. For example, the substitution of the thiourea group in Tenovin 6 with a urea (B33335) group in the analog Tenovin 33 resulted in a less stable interaction at Tyr37. nih.gov The stability of key interatomic distances between the ligand and protein residues was monitored throughout the simulations to quantify the binding dynamics. nih.gov Furthermore, steered molecular dynamics, a method used to calculate the free energy required to pull a ligand from its binding pocket, showed that unbinding Tenovin 1 and Tenovin 6 from DHODH required more energy compared to analogs that were weaker inhibitors, providing a computational measure of binding affinity. nih.gov
MD simulations have also been used to study the binding of tenovins to other proteins, such as human serum albumin (HSA). nih.govresearchgate.net These studies revealed that Tenovin 6 maintains several hydrogen bonds with surrounding residues in HSA, leading to a more significant conformational change in the protein compared to Tenovin 1. nih.govresearchgate.net
Advanced Research Methodologies Applied to Tenovin 6 Hydrochloride Studies
Proteomics and Metabolomics Approaches
Proteomics and metabolomics, often referred to as "omics" technologies, provide a high-throughput, comprehensive analysis of the entire set of proteins (proteome) and small-molecule metabolites within a biological system. unisi.it These approaches have been pivotal in understanding the multifaceted impact of Tenovin 6 Hydrochloride, moving beyond single-target analysis to a systems-level view of its cellular consequences. unisi.it Studies utilizing these methods have revealed that the compound's influence extends to proteins involved in peptidase activity regulation and oxidative stress. unisi.it
Global protein expression profiling, often conducted using shotgun proteomics with label-free quantification, allows for the large-scale identification and quantification of proteins in a cell or tissue sample following treatment with a compound like this compound. unisi.it This approach has been used to identify broad changes in the cellular proteome. unisi.it More targeted protein expression analyses, such as Western blotting, have provided specific insights into the effects of Tenovin 6. For instance, treatment with Tenovin 6 has been shown to alter the levels of several key regulatory proteins. In acute lymphoblastic leukemia (ALL) cells, it leads to a decrease in the protein levels of Dishevelled 3 (Dvl3). nih.gov Concurrently, it causes an increase in the expression of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govnih.gov Additionally, in non-small cell lung cancer cells, Tenovin 6 treatment increases protein levels of GADD45α. nih.gov In gastric cancer cells, it upregulates the expression of Death Receptor 5 (DR5) and cleaved PARP, an indicator of apoptosis, while having little effect on the anti-apoptotic protein bcl-2. nih.gov
Table 1: Effects of this compound on the Expression of Key Proteins
| Protein | Cell Type/System | Observed Effect | Source |
|---|---|---|---|
| p53 | Acute Lymphoblastic Leukemia, Gastric Cancer, Non-Small Cell Lung Cancer | Increased expression | nih.govnih.govnih.gov |
| p21 | Gastric Cancer, Non-Small Cell Lung Cancer | Increased expression | nih.govnih.gov |
| Dvl3 | Acute Lymphoblastic Leukemia (REH and NALM-6 cells) | Decreased expression | nih.gov |
| Death Receptor 5 (DR5) | Gastric Cancer | Increased expression | nih.gov |
| Cleaved PARP | Gastric Cancer | Increased expression | nih.gov |
| LC3B-II | Diffuse Large B-cell Lymphoma | Increased level | nih.gov |
| GADD45α | Non-Small Cell Lung Cancer (A549 cells) | Increased expression | nih.gov |
Post-translational modifications (PTMs) are crucial for regulating protein function, and lysine (B10760008) acetylation has emerged as a key PTM in cellular regulation. thno.orgplos.orgcusabio.com Tenovin 6 functions primarily by inhibiting the deacetylase activity of sirtuins, specifically SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs). selleckchem.comthno.orgbpsbioscience.com This inhibition leads to changes in the acetylation status of numerous proteins, an effect that can be studied on a global scale through acetylome analysis. scispace.commdpi.com
Research has demonstrated that Tenovin 6 directly impacts the acetylome. A primary example is its effect on the tumor suppressor protein p53. In non-small cell lung cancer cells, combination treatment with metformin (B114582) and Tenovin 6 was found to increase the acetylation of p53 at lysine 382, a known deacetylation site for SIRT1. nih.gov This modification is significant as it enhances p53 stability and activity. thno.org Furthermore, studies in gastric cancer cells showed that Tenovin 6 treatment increased the acetylation of histone H3, a key event in epigenetic regulation. nih.gov However, the effect on α-tubulin acetylation, a marker of SIRT2 inhibition, was less consistent across different cell lines. nih.gov These findings underscore the utility of PTM analysis in confirming the mechanism of action of epigenetic modifiers like Tenovin 6. adooq.comlidsen.com
Table 2: Documented Impact of this compound on Protein Acetylation
| Protein Substrate | Specific Site | Cell Type | Observed Effect | Source |
|---|---|---|---|---|
| p53 | Lysine 382 | Non-Small Cell Lung Cancer (A549 cells) | Increased acetylation | nih.gov |
| Histone H3 | Not specified | Gastric Cancer (MKN-45, NUGC-4, KatoIII cells) | Increased acetylation | nih.gov |
| α-tubulin | Not specified | Gastric Cancer (MKN-45 cells) | Increased acetylation | nih.gov |
Metabolite flux analysis is a powerful technique used to measure the rates of metabolic reactions within a network, providing a dynamic view of cellular metabolism. While specific studies focusing solely on metabolite flux analysis with this compound are not extensively detailed in the available literature, its mechanism of action strongly implies a significant impact on metabolic pathways. Sirtuins, the primary targets of Tenovin 6, are critical regulators of cellular metabolism. thno.orguc.pt For instance, SIRT1 and SIRT6 are involved in regulating glycolysis, the process of breaking down glucose for energy. thno.org Cancer cells often exhibit a high glycolytic flux, a phenomenon known as the Warburg effect. uc.pt By inhibiting SIRT1, Tenovin 6 is expected to modulate this and other metabolic fluxes. uc.pt The inhibition of sirtuins can alter the acetylation and activity of key metabolic enzymes, thereby rerouting metabolic pathways. This makes metabolite flux analysis a crucial future direction for fully comprehending the downstream metabolic consequences of Tenovin 6 treatment.
Post-Translational Modification Analysis (e.g., acetylome).
Genomics and Transcriptomics Studies
Genomics and transcriptomics involve the study of an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. nih.goviitkgp.ac.in These fields are essential for understanding how drugs like Tenovin 6 influence gene expression and epigenetic landscapes. iitkgp.ac.incancerrxgene.org The compound's role as a p53 activator and sirtuin inhibitor places it at the intersection of genome stability and epigenetic gene regulation. thno.orgnih.gov
Methods like gene expression arrays and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global picture of the transcriptomic response to a compound. mdpi.com Such analyses can reveal entire pathways that are activated or repressed by a drug. mdpi.com Studies on Tenovin 6 have utilized more targeted gene expression analysis techniques like quantitative real-time PCR (qRT-PCR) to validate changes in specific genes. For example, in ALL cells, treatment with Tenovin 6 was shown to inhibit the Wnt/β-catenin signaling pathway, a finding supported by qRT-PCR analysis showing altered expression of its target genes, such as LEF1. nih.gov In other studies, real-time quantitative PCR was used to analyze the expression of SIRT1 and SIRT2 genes themselves in response to treatment. nih.gov These findings, which detail specific changes in gene expression, form the basis for broader transcriptomic profiling to identify novel targets and affected pathways.
Table 3: Observed Gene Expression Changes Following this compound Treatment
| Gene | Analysis Method | Cell Type | Observed Effect | Source |
|---|---|---|---|---|
| LEF1 | qRT-PCR | Acute Lymphoblastic Leukemia (REH and NALM-6 cells) | Inhibition of Wnt/β-catenin pathway suggests downregulation | nih.gov |
| SIRT1 | qRT-PCR | Gastric Cancer Cells | Variable expression observed pre-treatment | nih.gov |
| SIRT2 | qRT-PCR | Gastric Cancer Cells | Variable expression observed pre-treatment | nih.gov |
Epigenetic modifications are reversible changes to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. adooq.comlidsen.com Histone acetylation is a key epigenetic mechanism that regulates chromatin structure and gene accessibility. thno.org Tenovin 6, as an inhibitor of SIRT1 and SIRT2, directly influences the epigenome. thno.orgadooq.com Sirtuins are Class III histone deacetylases (HDACs) that remove acetyl groups from lysine residues on histones. thno.org By inhibiting this activity, Tenovin 6 prevents the removal of these acetyl marks, generally leading to a more open chromatin structure and increased gene transcription.
Studies have confirmed this mechanism. In several gastric cancer cell lines, Tenovin 6 treatment resulted in an increase in the acetylation of histone H3. nih.gov This finding directly demonstrates the compound's function as an HDAC inhibitor and its ability to induce epigenetic changes. adooq.comgoogleapis.com The targeting of epigenetic mechanisms is a promising strategy in cancer therapy, and the ability of Tenovin 6 to modulate histone acetylation is a central aspect of its anti-neoplastic activity. nih.gov
Gene Expression Array and RNA-Seq Analysis.
Advanced Imaging Techniques
Advanced imaging methodologies are crucial for elucidating the cellular and in vivo effects of this compound. These techniques provide spatial and temporal resolution, enabling detailed investigation of the compound's mechanism of action.
Live-Cell Imaging of Cellular Processes (e.g., autophagic vesicles)
Live-cell imaging has been instrumental in understanding how this compound affects cellular processes, particularly autophagy. Autophagy is a catabolic process involving the formation of double-membraned vesicles, known as autophagosomes, which engulf cellular components and fuse with lysosomes for degradation.
Researchers have utilized fluorescent microscopy to monitor the dynamics of autophagic vesicles in living cells treated with this compound. A common approach involves the use of proteins like microtubule-associated protein 1 light chain 3B (LC3B), which becomes localized to autophagosome membranes upon induction of autophagy. nih.gov By transfecting cells with a fluorescently tagged LC3B (e.g., GFP-LC3B), scientists can visualize the formation and accumulation of autophagosomes as distinct puncta.
Studies have shown that treatment with this compound leads to an increase in the number and signal intensity of LC3B puncta in various cell types. nih.gov For instance, in A549 lung adenocarcinoma and Huh7 hepatocarcinoma cells, confocal microscopy revealed a significant, dose-dependent increase in LC3B puncta after 16 hours of treatment with 5 or 10 μM of this compound. nih.gov This accumulation of autophagic vesicles suggests a disruption in the autophagic flux.
To further investigate the stage at which this compound impairs autophagy, researchers have employed dyes like LysoTracker, which specifically stain acidic organelles such as lysosomes and autolysosomes. nih.govsci-hub.se In diffuse large B-cell lymphoma (DLBCL) cells and canine hemangiosarcoma cell lines, treatment with this compound resulted in a reduced LysoTracker signal. nih.govsci-hub.se This finding indicates that the compound may impair the function of lysosomes, thereby inhibiting the final degradation step of autophagy. nih.govnih.gov The blockage of autophagic flux, rather than the induction of autophagy, is further supported by the observation that the fusion between autophagosomes and lysosomes appears unaffected. nih.gov
| Cell Line | Imaging Technique | Observation | Implication |
| A549 (Lung Adenocarcinoma) | Confocal Microscopy (Immunofluorescence) | Increased LC3B puncta signal | Inhibition of autophagic flux |
| Huh7 (Hepatocarcinoma) | Confocal Microscopy (Immunofluorescence) | Increased LC3B puncta signal | Inhibition of autophagic flux |
| OCI-Ly1 (DLBCL) | Fluorescence Microscopy (LysoTracker Staining) | Reduced LysoTracker signal | Impaired lysosomal function |
| JuB4 (Canine Hemangiosarcoma) | Confocal Microscopy (LysoTracker Staining) | Attenuated LysoTracker signal | Impaired lysosomal function |
In Vivo Imaging in Animal Models for Efficacy Studies
In vivo imaging techniques are essential for evaluating the anti-tumor efficacy of this compound in living animal models, providing real-time, longitudinal monitoring of tumor growth and response to treatment. thno.orgresearchgate.netoatext.com These non-invasive methods allow for the visualization of biological processes within the context of a whole organism. thno.orgoatext.com
One of the pioneering studies demonstrating the in vivo activity of the tenovin family of compounds utilized a xenograft model where human melanoma cells (ARN8) were implanted in SCID mice. plos.org Tumor growth was monitored, and the study found that Tenovin 6 reduced the rate of tumor growth, highlighting its potential as an anti-neoplastic agent. plos.org
Bioluminescence imaging (BLI) is a commonly used modality in preclinical cancer research. researchgate.net This technique involves genetically modifying tumor cells to express a luciferase enzyme. When the substrate, luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera. researchgate.netoatext.com This allows for the non-invasive tracking of tumor burden and metastasis over time. oatext.com While specific BLI studies detailing the efficacy of this compound are part of broader research into its anti-cancer effects, the methodology is a standard for assessing compounds of this nature. researchgate.netplos.org
Fluorescence imaging is another powerful tool for in vivo studies, offering high sensitivity for tracking fluorescently labeled cells or molecules. oatext.com Near-infrared fluorescence imaging, in particular, provides better tissue penetration. oatext.com These imaging approaches can be used to assess tumor response to this compound by measuring changes in tumor size, vascularity, or specific molecular markers over the course of treatment.
Genetic Screening and Gene Editing Applications (e.g., CRISPR/Cas9)
Genetic screening and gene editing technologies, such as CRISPR/Cas9, have been pivotal in identifying the molecular targets of this compound and validating its mechanism of action. nih.govnih.govpku.edu.cnthno.org
Target Validation Studies Using Gene Knockout/Knockdown
Target validation is a critical step in drug discovery, confirming that the modulation of a specific protein is responsible for the observed therapeutic effect. uga.edu Gene knockout and knockdown techniques are central to this process. licorbio.comhuabio.com
Initial investigations into the target of this compound utilized a yeast-based genetic screen. nih.gov In this screen of thousands of Saccharomyces cerevisiae strains, each with a specific gene deletion, a strain with a partial deletion of the SIR2 gene was found to be hypersensitive to Tenovin 6. nih.gov This finding pointed towards the sirtuin family of protein deacetylases, particularly SirT1 and SirT2, as potential targets in mammalian cells. nih.gov
Subsequent studies in mammalian cells have employed gene knockdown using short hairpin RNAs (shRNAs) to further investigate the role of sirtuins in the cellular response to this compound. nih.gov In a surprising turn, specific knockdown of SIRT1, SIRT2, or SIRT3 in diffuse large B-cell lymphoma (DLBCL) cells did not replicate the effects of Tenovin 6 treatment on cell proliferation and survival. nih.govoncotarget.com This suggests that while Tenovin 6 can inhibit sirtuins in vitro, its anti-proliferative effects in DLBCL may be independent of these targets. nih.govoncotarget.com
To explore the role of autophagy in the action of this compound, researchers have used gene knockdown to target key components of the autophagy pathway. nih.gov For example, knocking down ATG5, a gene essential for the formation of autophagosomes, significantly reduced the increase in LC3B-II levels typically caused by Tenovin 6 treatment. nih.gov Furthermore, the knockdown of autophagy-related genes like LC3B, ATG5, or SQSTM1/p62 was shown to impair the proliferation and survival of DLBCL cells, mimicking the effect of Tenovin 6. nih.gov These results strongly indicate that the anti-cancer activity of this compound in this context is mediated through the inhibition of the autophagic pathway. nih.govoncotarget.com
The use of CRISPR/Cas9 for gene knockout offers a more complete and permanent loss of gene function compared to knockdown methods. huabio.com While specific CRISPR-based screens for this compound resistance or sensitivity are emerging, the technology represents a powerful tool for definitively validating its targets and identifying genes that modulate its activity. pku.edu.cnnih.govresearchgate.net
| Gene Target | Genetic Method | Cell Line/Model | Key Finding |
| SIR2 | Gene Deletion | S. cerevisiae | Hypersensitivity to Tenovin 6 suggested Sir2p homologs as targets. nih.gov |
| SIRT1/2/3 | shRNA Knockdown | DLBCL cells | Knockdown had no significant effect on cell proliferation, unlike Tenovin 6. nih.govoncotarget.com |
| ATG5 | shRNA Knockdown | OCI-Ly1 (DLBCL) | Knockdown compromised the Tenovin 6-mediated increase in LC3B-II. nih.gov |
| LC3B, ATG5, SQSTM1/p62 | shRNA Knockdown | OCI-Ly1 (DLBCL) | Knockdown impaired cell proliferation and survival, similar to Tenovin 6. nih.gov |
Future Directions, Research Challenges, and Translational Perspectives for Tenovin 6 Hydrochloride
Development of More Selective Sirtuin Modulators
The discovery of Tenovin-6 as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) has spurred further research into developing more specific modulators to better dissect the individual roles of these enzymes and reduce potential off-target effects. frontiersin.orgselleckchem.com Tenovin-6 itself was identified as a more water-soluble analog of Tenovin-1, developed to improve its preclinical utility. nih.govbpsbioscience.com However, its lack of high selectivity for a single sirtuin isoform has been a limiting factor in its clinical potential. researchgate.net
Research efforts have used Tenovin-6 as a starting scaffold for structure-activity relationship (SAR) studies aimed at tuning its selectivity. nih.govmdpi.com By modifying the N-benzoyl ring of the Tenovin-6 structure, researchers have successfully generated analogs with increased selectivity for SIRT2 over SIRT1. nih.govmdpi.com For instance, the analog tenovin-43 was identified as a sub-micromolar inhibitor with a clear preference for SIRT2, demonstrating that the tenovin framework is amenable to chemical modifications that can significantly alter isoform specificity. nih.gov
The development of isoform-selective inhibitors is crucial because different sirtuins can have opposing or distinct roles in disease pathology. For example, while SIRT1 inhibition is often linked to anti-cancer therapy through the activation of the tumor suppressor p53, SIRT2 inhibition has been studied primarily in the context of neurodegenerative diseases. mdpi.comwiley.com Comparing pan-sirtuin inhibitors with selective ones has shown that broad inhibition may lead to greater general cytotoxicity, whereas isoform-selective compounds might offer a better therapeutic window. acs.org Studies comparing the pan-SIRT1-3 inhibitor NH4-6 with the structurally related but SIRT2-selective inhibitor NH4-13 found that the pan-inhibitor had stronger cytotoxicity in cancer cells, highlighting the therapeutic question of whether broad or targeted sirtuin inhibition is more advantageous. acs.org The quest for selectivity remains a key objective to create more precise chemical tools and potentially safer therapeutic agents. researchgate.netnih.gov
Table 1: Comparison of Sirtuin Inhibition by Tenovin-6 and Related Modulators
| Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) | Key Characteristic | Reference |
|---|---|---|---|---|---|
| Tenovin-6 | 21 - 26 | 9 - 10 | 67 | Dual SIRT1/SIRT2 inhibitor | frontiersin.orgselleckchem.comwiley.com |
| Tenovin-43 | > 60 | < 1 | Not Reported | SIRT2-selective analog derived from Tenovin-6 | nih.gov |
| NH4-6 | 3.0 | 0.032 | 2.3 | Pan-SIRT1-3 inhibitor | acs.org |
| NH4-13 | > 50 | 0.087 | > 50 | SIRT2-selective inhibitor, structurally related to NH4-6 | acs.org |
| AGK2 | > 50 | 3.5 | Not Reported | SIRT2-selective inhibitor used for comparison | researchgate.netmdpi.com |
Strategies for Overcoming Off-Target Effects in Research
A significant challenge in the preclinical development of Tenovin-6 is its polypharmacology, or its ability to interact with multiple cellular targets beyond SIRT1 and SIRT2. frontiersin.orgacs.org Research has revealed that Tenovin-6 can impair cellular growth through SIRT1-independent mechanisms in certain cancer cells, such as canine hemangiosarcoma. frontiersin.org Similarly, its effects in diffuse large B-cell lymphoma (DLBCL) cells are also considered to be independent of SIRT1, SIRT2, and SIRT3. frontiersin.orgnih.gov One of the most significant off-target discoveries is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis. selleckchem.comnih.gov Furthermore, Tenovin-6 has been shown to block autophagic flux, an effect that appears to be independent of sirtuin inhibition and is instead linked to its weakly basic aliphatic tertiary amine side chain, which can cause lysosomal alkalinisation. plos.org
To address these off-target effects in a research setting, several strategies are employed:
Use of Control Compounds: Researchers utilize structurally related but functionally distinct tenovin analogs as controls. For example, Tenovin-D1, which does not inhibit SIRT1 or SIRT2, can be used to determine if a cellular effect is independent of sirtuin inhibition. plos.org
Genetic Knockdown/Knockout: Specific knockdown or knockout of SIRT1, SIRT2, or other potential targets via RNA interference (RNAi) or CRISPR/Cas9 is a crucial strategy. nih.gov If the biological effect of Tenovin-6 persists after the genetic removal of its intended target, it strongly suggests an off-target mechanism is at play. nih.gov
Isogenic Cell Lines: Comparing the effects of Tenovin-6 on isogenic cell lines that differ only in the status of a specific gene (e.g., wild-type p53 vs. dominant-negative p53) helps to delineate the pathways involved. nih.gov
Biochemical and Phenotypic Profiling: Comprehensive screening against panels of enzymes and receptors can help identify previously unknown off-targets. nih.gov Phenotypic screening of various tenovin analogs with slight structural modifications can reveal how small chemical changes lead to different targeting profiles, helping to separate desired on-target effects from off-target ones. nih.gov
These approaches are essential for accurately interpreting experimental results and understanding the true mechanism of action of Tenovin-6 in different biological contexts. frontiersin.orgplos.org
Table 2: Identified Molecular Targets of Tenovin-6
| Target | Function | Mechanism of Action by Tenovin-6 | Reference |
|---|---|---|---|
| SIRT1 | NAD+-dependent protein deacetylase | Inhibition | selleckchem.combpsbioscience.com |
| SIRT2 | NAD+-dependent protein deacetylase | Inhibition | selleckchem.combpsbioscience.com |
| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine biosynthesis | Inhibition | selleckchem.comnih.gov |
| Autophagic Flux | Cellular degradation/recycling process | Blockage (Lysosomotropic effect) | plos.org |
Identification of Predictive Biomarkers for Therapeutic Efficacy
Identifying which patient populations are most likely to respond to a given therapy is a cornerstone of personalized medicine. For Tenovin-6, the identification of predictive biomarkers is a critical step for its potential clinical translation. While research is ongoing, several potential biomarkers have emerged from preclinical studies.
Initially, the p53 tumor suppressor was considered the primary determinant of Tenovin-6 activity, as the compound was discovered in a screen for p53 activators. nih.govresearchgate.net The proposed mechanism involved the inhibition of SIRT1, leading to increased p53 acetylation and stability. nih.gov However, subsequent studies have shown that Tenovin-6 can induce apoptosis in cancer cell lines irrespective of their TP53 gene status (wild-type, mutant, or null). nih.gov This suggests that while p53 status may influence the response, it is not the sole predictive biomarker.
A more promising biomarker may be the expression of Death Receptor 5 (DR5). In gastric cancer cells, the antitumor effect of Tenovin-6 was strongly correlated with the up-regulation of DR5. nih.govplos.org Silencing DR5 in a TP53-null cell line significantly reduced Tenovin-6-induced apoptosis, indicating that the activation of the death receptor signaling pathway is a pivotal mechanism. nih.gov
In the context of combination therapies, other biomarkers may be relevant. For instance, when Tenovin-6 is used with metformin (B114582) in non-small cell lung cancer, the synergistic effect is achieved by down-regulating SIRT1 expression through the recruitment of Hypermethylated in Cancer 1 (HIC1) to the SIRT1 promoter. nih.gov This suggests that HIC1 expression levels or the methylation status of the SIRT1 promoter could predict synergy. Furthermore, general biomarkers of sirtuin activity, such as the expression levels of genes like MCP-1 or FGF21, could potentially serve as pharmacodynamic markers to confirm target engagement in vivo. google.com The expression levels of specific sirtuin isoforms, such as SIRT3 in pancreatic cancer, have also been linked to patient prognosis and could serve as prognostic, if not predictive, biomarkers for sirtuin-targeted therapies. mdpi.com
Table 3: Potential Predictive Biomarkers for Tenovin-6 Therapeutic Efficacy
| Biomarker | Biological Role | Context of Relevance for Tenovin-6 | Reference |
|---|---|---|---|
| Death Receptor 5 (DR5) | Initiates apoptosis upon ligand binding | Up-regulated by Tenovin-6; crucial for apoptosis in gastric cancer cells, independent of p53 status. | nih.govplos.org |
| p53 Status | Tumor suppressor, transcription factor | Initially thought to be critical, but Tenovin-6 shows efficacy in p53-null/mutant cells. May modulate but not solely predict response. | nih.govresearchgate.net |
| Hypermethylated in Cancer 1 (HIC1) | Transcriptional repressor | Recruited to the SIRT1 promoter to enhance suppression by Tenovin-6 and metformin combination therapy in NSCLC. | nih.gov |
| SIRT3 Expression | Mitochondrial deacetylase, tumor suppressor role in some cancers | Low expression is associated with poorer prognosis in pancreatic cancer, suggesting it could be a prognostic biomarker for sirtuin-targeted therapies. | mdpi.com |
Addressing Research Challenges in Bioavailability and Delivery for Preclinical Development
The journey of a compound from a promising hit to a viable preclinical candidate is often fraught with challenges related to its physicochemical properties, particularly bioavailability. The parent tenovin compounds were noted for their high hydrophobicity, which limited their solubility and precluded effective in vivo use. nih.gov Tenovin-6 was specifically developed as a more water-soluble analog to overcome this hurdle, enabling its use in animal models. nih.govbpsbioscience.com
Despite this improvement, optimizing delivery remains a key research area. A compound's ability to reach its target in sufficient concentrations depends on its absorption, distribution, metabolism, and excretion (ADME) profile. The interaction of Tenovin-6 with plasma proteins like human serum albumin (HSA) is a critical factor in its distribution. Studies have shown that the introduction of the hydrophilic group in Tenovin-6, compared to Tenovin-1, significantly reduces its binding constant to HSA. researchgate.net While this may affect its transport and half-life in circulation, understanding these interactions is vital for predicting its pharmacokinetic behavior. researchgate.net
Further research challenges include ensuring adequate penetration into solid tumors and crossing the blood-brain barrier for potential applications in neurodegenerative diseases. Future strategies to enhance the delivery of Tenovin-6 and other sirtuin modulators could involve advanced drug delivery systems. For example, nanoparticle encapsulation, which has been explored for other p53 activators, could improve solubility, prolong circulation time, and potentially enable targeted delivery to tumor tissues, thereby improving therapeutic efficacy and reducing systemic exposure. thno.org A detailed understanding of the modulator's structure and its interactions is crucial for designing effective delivery strategies. mdpi.com
Exploration of Novel Therapeutic Indications and Repurposing Potential
While initially developed as a p53 activator for cancer therapy, the expanding understanding of Tenovin-6's mechanisms of action has opened up new avenues for its therapeutic application. nih.govresearchgate.net Its primary investigated role remains in oncology, where it has shown preclinical efficacy against a range of malignancies including melanoma, chronic myeloid leukemia (CML), gastric cancer, and uveal melanoma. nih.govplos.orgnih.govmdpi.com
The repurposing potential of Tenovin-6 is most evident in its use in combination therapies. It has been shown to work synergistically with existing chemotherapeutics and targeted agents. For example:
In CML models, Tenovin-6 in combination with the tyrosine kinase inhibitor imatinib (B729) was able to eradicate resistant CML stem cells. nih.govmdpi.com
In gastric cancer, it showed synergistic cytotoxicity when combined with docetaxel (B913) or SN-38. nih.gov
In non-small cell lung cancer (NSCLC), it acts synergistically with metformin to induce apoptosis. nih.gov
Beyond cancer, a novel therapeutic indication for Tenovin-6 could be the targeted induction of cellular senescence. nih.gov While senescence is linked to aging, acutely inducing it in specific contexts could be beneficial. For example, if delivery could be targeted, Tenovin-6 could be used to induce senescence in tumor cells to halt their proliferation or to promote tissue regeneration in conditions like liver fibrosis or for skin wound healing. nih.gov
The discovery of its off-target activities also presents repurposing opportunities. Its ability to inhibit DHODH, a target for autoimmune diseases, suggests a potential role in that area, although this would require careful characterization. nih.gov The diverse biological processes regulated by sirtuins and the multiple targets of Tenovin-6 itself suggest that its full therapeutic potential may extend beyond its original intended use. wiley.comnih.gov
Ethical Considerations in Sirtuin Modulator Research
Research into sirtuin modulators like Tenovin-6 carries specific ethical considerations due to the fundamental nature of the biological processes they target. Sirtuins are key regulators of metabolism, DNA repair, cell cycle, and aging, processes that are integral to organismal homeostasis. wiley.commdpi.com
A primary ethical concern stems from the potential for significant off-target effects and toxicity to healthy cells. frontiersin.orgacs.org As demonstrated with Tenovin-6, an anti-cancer agent can induce senescence in normal primary cells at concentrations lower than those required to be effective against tumor cells. nih.gov This raises an important ethical dilemma: balancing the potential therapeutic benefit against the risk of causing unintended and potentially harmful long-term changes in healthy tissues. This is particularly relevant for compounds that are not highly selective. The development of pan-sirtuin inhibitors versus highly selective inhibitors involves a trade-off between potentially broad efficacy and a higher risk of undesirable effects, which must be carefully weighed. acs.org
Furthermore, as sirtuins are implicated in longevity and aging, the development of modulators raises ethical questions about their use for non-disease-related enhancement. While the current focus of Tenovin-6 is on life-threatening diseases like cancer, the broader field of sirtuin modulation touches on the societal implications of interventions that could potentially alter the human lifespan. This necessitates a robust ethical framework to guide research, ensuring that the development of such powerful biological modulators prioritizes safety, therapeutic need, and a thorough understanding of the long-term consequences.
Q & A
Q. What is the primary mechanism of action of Tenovin 6 Hydrochloride in cancer research?
this compound functions as a dual-acting agent: it inhibits sirtuin enzymes (SIRT1/2), which regulate deacetylation of proteins like p53, and activates the p53 pathway by disrupting MDM2-p53 interactions. This stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells. Methodologically, confirm its mechanism via SIRT activity assays (e.g., fluorometric kits) and Western blotting for acetylated p53 or MDM2 levels .
Q. What in vitro assays are recommended to assess this compound’s efficacy?
- Cell viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT116 p53+/−).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Target engagement : Western blot for p21 (p53 downstream target) and acetylated histone H3 (SIRT inhibition marker). Include negative controls (e.g., SIRT knockout cells) and dose-response curves (1–50 µM range) to validate specificity .
Q. How should researchers validate p53 activation in response to this compound?
Use qRT-PCR to measure p53 target genes (e.g., BAX, PUMA) and immunofluorescence to detect nuclear p53 accumulation. Pair with MDM2 inhibitors (e.g., Nutlin-3) as a positive control to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers address variability in reported IC₅₀ values for this compound across studies?
Variability may arise from differences in cell lines (e.g., p53 status), assay duration, or culture conditions. Standardize protocols by:
- Using isogenic cell pairs (p53+/+ vs. p53−/−).
- Pre-treating cells with serum starvation to synchronize cell cycles.
- Validating results across multiple assays (e.g., viability, apoptosis, and target phosphorylation) .
Q. What experimental design considerations are critical for in vivo studies with this compound?
- Dosage : Optimize based on pharmacokinetic studies (e.g., 10–50 mg/kg intraperitoneal injection in xenograft models).
- Delivery : Consider solubility issues; use vehicles like PBS with DMSO (<1%) or hydrogels for sustained release.
- Endpoint analysis : Include tumor volume measurements, immunohistochemistry for p53/p21, and toxicity markers (e.g., liver enzymes) .
Q. How to reconcile discrepancies between Tenovin 6’s in vitro potency and in vivo efficacy?
Poor bioavailability or metabolic instability may limit in vivo activity. Address this by:
Q. What conflicting data exist regarding off-target effects of this compound?
Some studies report p53-independent effects, such as autophagy inhibition or reactive oxygen species (ROS) modulation. To isolate SIRT-dependent effects:
- Use SIRT1/2 double-knockout models.
- Compare results with selective SIRT inhibitors (e.g., EX-527) and Tenovin 6 in parallel experiments .
Methodological & Data Analysis Questions
Q. What statistical approaches are recommended for analyzing Tenovin 6’s dose-response data?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀. For synergy studies (e.g., with chemotherapeutics), apply the Chou-Talalay method (Combination Index) .
Q. How to optimize this compound storage and handling for experimental reproducibility?
- Storage : Aliquot and store at −20°C in desiccated conditions to prevent hydrolysis.
- Solubility : Prepare fresh solutions in DMSO (≤10 mM stock) and dilute in culture media (<0.1% DMSO final).
- Quality control : Validate purity via HPLC (≥95%) and monitor batch-to-batch variability .
Contradiction & Validation Questions
Q. How to validate whether Tenovin 6’s anticancer effects are p53-dependent?
Conduct parallel experiments in p53-wildtype and p53-null cell lines. Use CRISPR/Cas9 to generate p53-knockout models and assess rescue effects via p53 overexpression. In vivo, compare tumor regression in Trp53+/+ vs. Trp53−/− mice .
Q. What steps ensure reproducibility when studying Tenovin 6’s impact on SIRT activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
